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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 3-Bromo-4-(fluorosulfonyl)benzoic acid: A Heterobifunctional SuFEx Hub

Executive Summary In the landscape of modern chemical biology and drug discovery, the demand for modular, highly selective covalent warheads has driven the evolution of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern chemical biology and drug discovery, the demand for modular, highly selective covalent warheads has driven the evolution of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. 3-Bromo-4-(fluorosulfonyl)benzoic acid (CAS: 1648793-91-2) emerges as a premier heterobifunctional building block in this domain[1]. Featuring three orthogonal reactive sites—a carboxylic acid, an aryl bromide, and a sulfonyl fluoride—this molecule serves as a central hub for the rapid assembly of complex molecular architectures, proximity-enhanced cross-linkers, and covalent inhibitors[2].

This whitepaper details the mechanistic causality, regioselective synthesis, and comprehensive characterization of this critical SuFEx reagent, providing a self-validating protocol designed for high-yield, scalable laboratory production.

Mechanistic Causality & Synthetic Strategy

The synthesis of highly functionalized aryl sulfonyl fluorides requires absolute regiocontrol and mild reaction conditions to prevent the premature hydrolysis of the electrophilic sulfur(VI) center.

Regiocontrol via Sandmeyer-Type Chlorosulfonation

Direct electrophilic chlorosulfonation of 3-bromobenzoic acid is synthetically unviable, as the competing directing effects of the meta-directing carboxyl group and the ortho/para-directing bromide lead to an intractable mixture of regioisomers. To establish absolute causality in regiocontrol, the synthesis must proceed via a Sandmeyer-type reaction starting from 4-amino-3-bromobenzoic acid . Diazotization of the aniline selectively activates the C4 position, allowing for the copper-catalyzed insertion of sulfur dioxide (SO₂) to yield the intermediate 3-bromo-4-(chlorosulfonyl)benzoic acid with 100% regiochemical fidelity.

Fluorination Dynamics: The Superiority of KHF₂

The conversion of the sulfonyl chloride to the target sulfonyl fluoride is a critical juncture. Utilizing neutral or basic fluoride sources (e.g., KF, NaF, or TBAF) often induces competitive basic hydrolysis, converting the sulfonyl chloride into an unreactive sulfonic acid.

To circumvent this, Potassium Bifluoride (KHF₂) is employed in a biphasic organic/aqueous solvent system[3][4]. The bifluoride anion (HF₂⁻) acts as a unique reagent that provides an acidic microenvironment. It simultaneously protonates the departing chloride—drastically enhancing its leaving group ability—while delivering a potent, anhydrous equivalent of nucleophilic fluoride. This dual-activation mechanism accelerates the halogen exchange and completely suppresses hydrolytic degradation[5].

Reactivity Core 3-Bromo-4-(fluorosulfonyl)benzoic acid Amide Carboxylic Acid (-COOH) Amide Coupling (EDC/NHS) Core->Amide Site 1 SuFEx Sulfonyl Fluoride (-SO2F) SuFEx Click Chemistry Core->SuFEx Site 2 CrossCoupling Aryl Bromide (-Br) Pd-Catalyzed Cross-Coupling Core->CrossCoupling Site 3

Fig 1. Orthogonal reactivity profile of the heterobifunctional SuFEx building block.

Self-Validating Experimental Protocol

The following methodology is engineered as a self-validating system. Each phase includes diagnostic checkpoints to ensure the chemical integrity of the intermediates before proceeding.

Phase 1: Synthesis of 3-Bromo-4-(chlorosulfonyl)benzoic acid
  • Diazotization: Suspend 4-amino-3-bromobenzoic acid (10.0 g, 46.3 mmol) in a mixture of concentrated HCl (30 mL) and glacial acetic acid (10 mL). Cool the vigorously stirred suspension to 0 °C in an ice-salt bath.

  • Dropwise, add a pre-cooled solution of sodium nitrite (3.5 g, 50.9 mmol) in distilled water (10 mL), maintaining the internal temperature strictly below 5 °C. Stir for 45 minutes.

    • Validation Checkpoint 1 (Visual): The transition from a turbid suspension to a clear, pale-yellow diazonium solution confirms complete consumption of the starting aniline.

  • Chlorosulfonation: In a separate round-bottom flask, prepare a saturated solution of SO₂ gas in glacial acetic acid (50 mL) containing copper(II) chloride dihydrate (2.0 g, 11.7 mmol).

  • Transfer the cold diazonium solution portion-wise into the SO₂/CuCl₂ mixture at 0 °C.

    • Validation Checkpoint 2 (Kinetic): Immediate and vigorous evolution of nitrogen gas must be observed upon addition, confirming the radical insertion of SO₂.

  • Allow the reaction to warm to room temperature and stir for 2 hours. Pour the mixture into crushed ice (300 g).

  • Filter the resulting white precipitate, wash extensively with cold water, and dry under high vacuum to yield the crude sulfonyl chloride.

Phase 2: SuFEx-Enabled Fluorination
  • Halogen Exchange: Dissolve the crude 3-bromo-4-(chlorosulfonyl)benzoic acid (~13.0 g) in a biphasic mixture of acetonitrile (60 mL) and water (15 mL).

  • Add Potassium Bifluoride (KHF₂) (7.2 g, 92.6 mmol, 2.0 equiv) in one portion.

  • Stir the reaction vigorously at room temperature for 12 hours. The biphasic nature allows the organic-soluble sulfonyl chloride to react continuously at the interface with the aqueous bifluoride[4].

    • Validation Checkpoint 3 (TLC & NMR): Monitor via TLC (Hexanes/EtOAc 1:1, 1% AcOH). The sulfonyl fluoride will migrate slightly higher than the chloride. A crude ¹⁹F NMR aliquot must display a diagnostic sharp singlet at ~ +65.8 ppm. Absence of this peak indicates incomplete exchange.

  • Workup: Dilute the mixture with ethyl acetate (150 mL) and separate the layers. Wash the organic layer with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 3:1 to 1:1 containing 1% acetic acid) to afford the title compound as a white crystalline solid[5].

SynthesisWorkflow A 4-Amino-3-bromobenzoic acid B Diazotization NaNO2, HCl, 0°C A->B C Chlorosulfonation SO2, CuCl2 B->C D 3-Bromo-4-(chlorosulfonyl) benzoic acid C->D E Fluorination KHF2, MeCN/H2O D->E F 3-Bromo-4-(fluorosulfonyl) benzoic acid E->F

Fig 2. Regioselective synthesis of 3-Bromo-4-(fluorosulfonyl)benzoic acid via Sandmeyer reaction.

Quantitative Characterization Data

Proper characterization is paramount to ensure the integrity of the SuFEx warhead before downstream applications. The table below summarizes the physicochemical and spectroscopic benchmarks for the purified compound[1][5].

ParameterValue / Description
Chemical Name 3-Bromo-4-(fluorosulfonyl)benzoic acid
CAS Number 1648793-91-2[1]
Molecular Formula C₇H₄BrFO₄S[1]
Molecular Weight 283.07 g/mol [1]
Appearance White to off-white crystalline solid
¹⁹F NMR (471 MHz, DMSO-d₆) δ +65.8 (s, 1F) (Diagnostic peak for Aryl-SO₂F)[5]
¹H NMR (500 MHz, DMSO-d₆) δ 13.5 (br s, 1H, COOH), 8.35 (d, J = 1.5 Hz, 1H, Ar-H), 8.12 (dd, J = 8.0, 1.5 Hz, 1H, Ar-H), 8.05 (d, J = 8.0 Hz, 1H, Ar-H)
¹³C NMR (125 MHz, DMSO-d₆) δ 165.2 (C=O), 142.1, 136.5, 135.2, 129.8, 128.4, 119.5 (C-Br)
Mass Spectrometry (ESI-) m/z 280.9 [M-H]⁻ (⁷⁹Br), 282.9 [M-H]⁻ (⁸¹Br)
Topological Polar Surface Area 71.44 Ų[1]

Sources

Exploratory

Strategic Deployment of 3-Bromo-4-(fluorosulfonyl)benzoic acid in Covalent Drug Discovery

Executive Summary A paradigm shift in the design of targeted covalent inhibitors (TCIs) is moving the field beyond the traditional reliance on cysteine-reactive acrylamides.1[1] has emerged as a premier trifunctional bui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

A paradigm shift in the design of targeted covalent inhibitors (TCIs) is moving the field beyond the traditional reliance on cysteine-reactive acrylamides.1[1] has emerged as a premier trifunctional building block for this endeavor. This technical guide details the structural rationale, causal mechanisms, and self-validating experimental workflows for utilizing this versatile scaffold to develop highly selective covalent probes.

Structural Anatomy & Chemical Rationale

The power of 3-Bromo-4-(fluorosulfonyl)benzoic acid lies in its orthogonal reactivity. As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a programmable chassis for drug design. Every functional group serves a distinct, causal purpose in the synthesis of a covalent probe:

  • C1 Carboxylic Acid (The Anchor): This moiety enables standard amide coupling (e.g., via HATU/DIPEA) to attach the warhead to a known reversible binder (such as a peptide or small molecule). This initial non-covalent interaction dictates the thermodynamic affinity ( Kd​ ) required to drive target proximity[2].

  • C4 Fluorosulfonyl Group (The SuFEx Warhead): The −SO2​F group is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Unlike highly reactive electrophiles that cause off-target toxicity, −SO2​F exhibits "Goldilocks reactivity." It is essentially inert in aqueous media but undergoes rapid fluoride displacement when placed in the precise microenvironment of a protein binding pocket, reacting site-specifically with Tyrosine, Lysine, Histidine, or Serine residues[3].

  • C3 Bromine (The Diversification Handle): The ortho-bromine atom provides a critical vector for late-stage diversification via palladium-catalyzed cross-coupling. This allows researchers to fine-tune the steric bulk around the warhead, alter its electronics, or attach fluorophores for chemoproteomic mapping without disrupting the −SO2​F group.

TrifunctionalLogic Core 3-Bromo-4-(fluorosulfonyl) benzoic acid (CAS: 1648793-91-2) COOH C1: Carboxylic Acid (Amide Coupling) Core->COOH Anchor Br C3: Bromine (Pd Cross-Coupling) Core->Br Diversify SO2F C4: Fluorosulfonyl (SuFEx Warhead) Core->SO2F Capture Ligand Targeting Ligand (Reversible Binder) COOH->Ligand HATU/DIPEA SAR SAR Expansion (Fluorophores/Tags) Br->SAR Suzuki/Sonogashira Target Protein Target (Tyr, Lys, His, Ser) SO2F->Target Proximity-Induced SuFEx

Figure 1: Trifunctional logic of 3-Bromo-4-(fluorosulfonyl)benzoic acid in covalent probe design.

Core Application: SuFEx-Mediated Covalent Inhibitor Design

The discovery of SuFEx by Sharpless and colleagues in 2014 revolutionized click chemistry by introducing the S(VI)−F bond as a stable yet conditionally reactive motif[4]. In the context of drug discovery, proximity-induced SuFEx allows a small molecule to bind its target reversibly before forming an irreversible covalent bond with a nucleophilic side chain.

This two-step mechanism (binding followed by reaction) ensures high target selectivity. For example, recent breakthroughs have demonstrated that SuFEx warheads can covalently tag non-catalytic Histidine residues—a historically difficult target—increasing inhibition potency by over 100-fold compared to their reversible counterparts. The agnostic screening of SuFExable libraries has also successfully identified highly selective covalent deactivators for enzymes like human neutrophil elastase[5].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols are designed as a self-validating workflow. Each step contains a built-in quality control checkpoint to verify the mechanistic success of the reaction before proceeding.

Workflow Step1 1. Amide Coupling (Attach Ligand) Step2 2. Suzuki Coupling (Diversify Scaffold) Step1->Step2 Purified Intermediate Step3 3. Protein Incubation (SuFEx Reaction) Step2->Step3 TCI Probe Step4 4. LC-MS/MS Analysis (Identify Modification) Step3->Step4 Covalent Adduct

Figure 2: Workflow for synthesizing and validating a SuFEx-based targeted covalent inhibitor.

Protocol 3.1: Amide Coupling (Ligand Attachment)

Objective: Conjugate 3-Bromo-4-(fluorosulfonyl)benzoic acid to a primary amine-containing reversible ligand. Causality: HATU is selected over EDC/NHS due to its superior efficiency in forming amides with electron-deficient benzoic acids, minimizing the reaction time and preventing the hydrolysis of the sensitive −SO2​F group. Methodology:

  • Dissolve 1.0 eq of the amine-bearing ligand and 1.2 eq of 3-Bromo-4-(fluorosulfonyl)benzoic acid in anhydrous DMF (0.1 M).

  • Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) and stir for 5 minutes at 0 °C to ensure complete deprotonation of the amine.

  • Add 1.2 eq of HATU. Stir the mixture at room temperature for 2 hours.

  • Quench with water and extract with EtOAc. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

  • Validation Checkpoint: Monitor by LC-MS. The −SO2​F group must remain stable under these conditions. Confirm the presence of the [M+H]+ peak of the intact product without loss of mass corresponding to fluoride displacement.

Protocol 3.2: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Introduce an aryl group at the C3 position to explore Structure-Activity Relationships (SAR). Causality: The −SO2​F group can be sensitive to strong aqueous bases at elevated temperatures. Therefore, mildly basic conditions ( K3​PO4​ ) combined with a highly active palladium precatalyst (XPhos Pd G3) are required to achieve coupling at mild temperatures (40 °C), preserving the SuFEx warhead. Methodology:

  • Combine the brominated intermediate (1.0 eq), arylboronic acid (1.5 eq), and K3​PO4​ (2.0 eq) in a Schlenk tube.

  • Add XPhos Pd G3 (5 mol%) and purge the vessel with N2​ for 10 minutes.

  • Inject degassed THF/ H2​O (4:1 v/v) and stir at 40 °C for 4 hours.

  • Filter through Celite, concentrate, and purify via flash chromatography.

  • Validation Checkpoint: Perform 19F NMR. The distinct −SO2​F fluorine peak (typically resonating between +50 to +60 ppm) must remain intact. Disappearance of this peak indicates premature warhead degradation.

Protocol 3.3: In Vitro SuFEx Protein Labeling

Objective: Validate covalent target engagement. Causality: Proximity-induced reactivity requires the protein to be in its native, folded conformation. Denaturing conditions will destroy the precise electrostatic and geometric setup required for the SuFEx matchmaking event[5]. Methodology:

  • Incubate the recombinant target protein (10 µM) with the synthesized SuFEx probe (50 µM) in HEPES buffer (pH 7.4, 150 mM NaCl) at 37 °C for 4 hours.

  • Terminate the reaction by snap-freezing or proceeding directly to mass spectrometry preparation.

  • Validation Checkpoint: Analyze via Intact Protein Mass Spectrometry. A positive mass shift corresponding to [Protein+Probe−HF] confirms successful covalent S−N or S−O bond formation.

Quantitative Data: Reaction Optimization & Validation Metrics

The following table summarizes the optimized parameters for utilizing this scaffold, ensuring maximum synthetic yield while preserving the integrity of the SuFEx warhead for biological application.

Reaction StepCatalyst / ReagentSolvent & TempExpected Yield / ConversionKey QC Metric
Amide Coupling HATU, DIPEADMF, 25 °C>85%LC-MS: Intact −SO2​F mass
Suzuki Coupling XPhos Pd G3, K3​PO4​ THF/ H2​O , 40 °C70-80% 19F NMR: Signal at ~+55 ppm
Protein Labeling None (Proximity-driven)HEPES pH 7.4, 37 °C>90% Adduct FormationIntact MS: [Mprotein​+Mprobe​−20]

Conclusion

3-Bromo-4-(fluorosulfonyl)benzoic acid is a master key for next-generation covalent drug discovery. By understanding the causality behind its reactivity—leveraging the carboxylate for targeting, the bromine for SAR diversification, and the fluorosulfonyl for precise covalent capture—researchers can systematically design highly selective probes that expand the druggable proteome beyond cysteine.

References

  • ChemScene. "1648793-91-2 | 3-Bromo-4-(fluorosulfonyl)benzoic acid". ChemScene.
  • NIH. "Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads".
  • PNAS. "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase".
  • RSC. "Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine". Royal Society of Chemistry.
  • Taylor & Francis. "Covalent drug discovery using sulfur(VI) fluoride exchange warheads". Taylor & Francis Online.
  • RSC. "CHAPTER 1: New Polymers From SuFEx Click Chemistry: Syntheses and Perspectives". Royal Society of Chemistry Books.

Sources

Foundational

Introduction: The Emergence of a Trifunctional Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Applications of 3-Bromo-4-(fluorosulfonyl)benzoic Acid in Drug Discovery In the landscape of modern drug discovery, the demand for versatile chemical tools that can address challenging...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Applications of 3-Bromo-4-(fluorosulfonyl)benzoic Acid in Drug Discovery

In the landscape of modern drug discovery, the demand for versatile chemical tools that can address challenging biological targets is paramount. 3-Bromo-4-(fluorosulfonyl)benzoic acid is a multi-functionalized aromatic compound that has emerged as a particularly valuable scaffold for researchers and drug development professionals.[1] Its structure, featuring a carboxylic acid, a bromine atom, and a fluorosulfonyl group, provides three distinct and orthogonally reactive sites.[2] This unique trifunctional nature allows for its application in diverse strategies, including the rational design of targeted covalent inhibitors and as a foundational fragment in fragment-based drug discovery (FBDD).

This guide provides an in-depth exploration of the core applications of 3-Bromo-4-(fluorosulfonyl)benzoic acid, detailing the mechanistic principles, field-proven experimental protocols, and the strategic rationale behind its use in advancing therapeutic discovery.

Table 1: Physicochemical Properties of 3-Bromo-4-(fluorosulfonyl)benzoic acid

PropertyValueSource
CAS Number 1648793-91-2[3][4]
Molecular Formula C₇H₄BrFO₄S[4]
Molecular Weight 283.07 g/mol [4]
XlogP (predicted) 1.9[5]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 2[4]

Part 1: A Premier Scaffold for Targeted Covalent Inhibitors

Covalent inhibitors have experienced a renaissance in drug discovery, offering distinct advantages such as enhanced potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.[6] The strategy involves a reactive electrophile, or "warhead," on the inhibitor that forms a stable covalent bond with a nucleophilic amino acid residue on the target protein.[6] The fluorosulfonyl moiety of 3-Bromo-4-(fluorosulfonyl)benzoic acid serves as an exceptionally effective warhead.

The Power of the Sulfonyl Fluoride Warhead

Unlike traditional electrophiles like acrylamides that primarily target the highly nucleophilic cysteine residue, sulfonyl fluorides have the unique ability to react with a broader range of amino acids, including lysine, tyrosine, serine, threonine, and histidine.[7][8] This reactivity is governed by a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx), a click chemistry reaction that is highly efficient and biocompatible.[7] The fluorosulfate group is relatively stable in aqueous environments but can be activated by proximity to a nucleophilic residue within a protein's binding site, a phenomenon known as "proximity-enabled" reactivity.[9] This context-dependent reactivity minimizes off-target effects, a critical attribute for developing safe and selective therapeutics.

Caption: Covalent modification of a tyrosine residue via SuFEx chemistry.

Experimental Protocol: Intact Protein Mass Spectrometry for Covalent Modification Analysis

This protocol provides a method to verify the covalent binding of a sulfonyl fluoride inhibitor to a target protein.

Objective: To confirm the formation of a covalent adduct and determine the stoichiometry of binding.

Materials:

  • Purified target protein (1-10 mg/mL in a suitable buffer, e.g., PBS or HEPES).

  • Inhibitor stock solution (10-100 mM in DMSO).

  • LC-MS grade water, acetonitrile, and formic acid.

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Methodology:

  • Incubation: In a microcentrifuge tube, combine the target protein (e.g., to a final concentration of 10 µM) with the inhibitor (e.g., to a final concentration of 50 µM for a 5-fold molar excess). Include a control sample with protein and an equivalent volume of DMSO.

  • Reaction: Incubate the mixture at the desired temperature (e.g., 37°C) for a set time course (e.g., 0, 1, 4, and 24 hours) to monitor the reaction progress.

  • Quenching & Desalting (Optional but Recommended): Stop the reaction by adding 0.1% formic acid. Desalt the sample using a C4 ZipTip or similar solid-phase extraction method to remove non-reacted inhibitor and buffer salts, which can interfere with mass spectrometry. Elute the protein in a solution of 50-70% acetonitrile with 0.1% formic acid.

  • Mass Spectrometry Analysis: Infuse the desalted protein sample directly into the mass spectrometer or inject it onto a liquid chromatography system coupled to the MS.

  • Data Acquisition: Acquire mass spectra over a m/z range that includes the expected masses of the unmodified protein and the covalent adduct.

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge protein mass. Compare the mass of the protein in the control sample to the inhibitor-treated sample. A mass shift corresponding to the molecular weight of the inhibitor (minus the HF leaving group) confirms covalent modification. The relative peak intensities can be used to estimate the percentage of modified protein.

Part 2: A Versatile Building Block for Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening libraries of low-molecular-weight molecules (fragments).[10][11] These fragments typically bind with low affinity but do so efficiently, providing high-quality starting points for chemical optimization.[12] 3-Bromo-4-(fluorosulfonyl)benzoic acid embodies the key principles of an ideal fragment. Its low molecular weight and complexity increase the probability of finding a binding interaction, while its three functional groups offer clear vectors for subsequent optimization into a potent lead molecule.[11][12]

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Fragment Screening

SPR is a highly sensitive biophysical technique used to detect and quantify binding interactions in real-time without the need for labels.[11][13]

Objective: To screen a fragment library against an immobilized protein target to identify binding hits.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Protein target with a suitable tag for immobilization (e.g., His-tag) or available surface lysines for amine coupling.

  • Fragment library containing 3-Bromo-4-(fluorosulfonyl)benzoic acid and its analogs, dissolved in DMSO.

  • SPR running buffer (e.g., HBS-EP+), including a small percentage of DMSO to aid fragment solubility.

Methodology:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions (e.g., standard amine coupling or Ni-NTA capture for His-tagged proteins). Aim for an immobilization level that will yield a theoretical maximum response (Rmax) suitable for fragment screening.

  • Fragment Preparation: Prepare fragment solutions in the running buffer from DMSO stocks. Typically, fragments are screened at concentrations ranging from 100 µM to 1 mM.

  • Screening Assay:

    • Equilibrate the system with running buffer.

    • Inject a fragment solution over the sensor surface (containing both the target protein and a reference channel) for a defined association time.

    • Switch back to running buffer and monitor the dissociation phase.

    • Regenerate the surface if necessary with a mild regeneration solution.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Hits are identified by a response signal that is significantly above the background noise.

    • For confirmed hits, perform a dose-response analysis by injecting a range of fragment concentrations to determine the binding affinity (KD).

Part 3: Orthogonal Synthetic Chemistry for Lead Optimization

The true power of 3-Bromo-4-(fluorosulfonyl)benzoic acid lies in the orthogonal reactivity of its functional groups. This allows chemists to selectively modify one part of the molecule without affecting the others, enabling a systematic and efficient exploration of the surrounding chemical space to improve potency and selectivity.[2]

Table 2: Orthogonal Reactivity of 3-Bromo-4-(fluorosulfonyl)benzoic acid

Functional GroupReaction TypePurposeRepresentative Conditions
Carboxylic Acid Amide Coupling, EsterificationIntroduce new functional groups, modulate solubility, form key H-bonds.HATU/DIPEA or EDC/HOBt for amides; H₂SO₄/ROH for esters.
Bromo Group Transition-Metal Cross-CouplingExplore new binding pockets, build molecular complexity.Suzuki (Pd catalyst, base, boronic acid), Sonogashira (Pd/Cu catalyst, alkyne).[2][14]
Fluorosulfonyl Group Nucleophilic Substitution (SuFEx)Form covalent bond with target protein, act as a synthetic handle.Reaction with protein nucleophiles (Lys, Tyr); reaction with primary/secondary amines.[7]

graph Orthogonal_Reactivity {
graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12];
node [shape=Mrecord, style="filled", fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10];

Core [label="{ 3-Bromo-4-(fluorosulfonyl)benzoic Acid | { COOH | Br | SO2F }}" , fillcolor="#FFFFFF", fontcolor="#202124", shape=Mrecord];

Amide [label="Amide Library", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aryl [label="New Aryl/Alkyl Groups", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sulfonamide [label="Sulfonamide Derivatives\n(or Covalent Adduct)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Core:f1 -> Amide [label="Amide Coupling"]; Core:f2 -> Aryl [label="Suzuki Coupling"]; Core:f3 -> Sulfonamide [label="SuFEx Reaction"]; }

Caption: Orthogonal synthetic handles on the core scaffold.

Experimental Protocol: Suzuki Cross-Coupling for Fragment Elaboration

This protocol describes a typical Suzuki reaction to modify the bromo position, a common strategy in the "fragment growing" phase of FBDD.

Objective: To couple an aryl boronic acid to the 3-position of the scaffold to explore a new region of the protein binding site.

Materials:

  • 3-Bromo-4-(fluorosulfonyl)benzoic acid (or an ester/amide derivative).

  • Aryl boronic acid (1.2 equivalents).

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Anhydrous solvent (e.g., Dioxane/Water or DME).

  • Inert atmosphere setup (e.g., Schlenk line or glovebox).

Methodology:

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the bromo-substituted starting material, the aryl boronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the anhydrous solvent(s) via syringe.

  • Reaction: Heat the mixture to the required temperature (typically 80-100°C) and stir for the duration of the reaction (typically 2-24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Conclusion and Future Outlook

3-Bromo-4-(fluorosulfonyl)benzoic acid is more than just a chemical intermediate; it is a strategically designed molecular tool that addresses multiple challenges in modern drug discovery. Its capacity to serve as a foundation for both targeted covalent inhibitors and fragment-based screening campaigns makes it exceptionally valuable. The fluorosulfonyl group provides a privileged warhead for engaging a wide range of nucleophilic residues, expanding the "covalently druggable" proteome beyond cysteine. Simultaneously, its other functional groups offer robust and predictable handles for synthetic elaboration, allowing for rapid and rational optimization of initial hits. As researchers continue to tackle increasingly difficult drug targets, the versatility and strategic advantages offered by scaffolds like 3-Bromo-4-(fluorosulfonyl)benzoic acid will undoubtedly play a central role in the development of the next generation of precision medicines.

References

  • Enhance Pharmaceutical Synthesis with High-Purity 3-Bromo-4-fluorobenzoic Acid. (2026, February 13). Google Cloud.
  • 3-Bromo-5-(fluorosulfonyl)benzoic acid. Benchchem.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021, March 11). Beilstein Journal of Organic Chemistry.
  • Sulfonyl fluoride synthesis by fluorosulfonation. Organic Chemistry Portal.
  • 3-bromo-4-(fluorosulfonyl)benzoic acid | 1648793-91-2. Sigma-Aldrich.
  • Synthetic Routes to Arylsulfonyl Fluorides. (2021, July 8). MDPI.
  • Synthetic Routes to Arylsulfonyl Fluorides. (2025, November 20). ResearchGate.
  • 3-bromo-4-(fluorosulfonyl)benzoic acid (C7H4BrFO4S). PubChemLite.
  • 1648793-91-2 | 3-Bromo-4-(fluorosulfonyl)benzoic acid. ChemScene.
  • Design of next-generation covalent inhibitors: Targeting residues beyond cysteine. ResearchGate.
  • Emerging Utility of Fluorosulfate Chemical Probes. PMC.
  • Fragment-based drug discovery: A graphical review. (2025, September 10). PMC.
  • Fragment-based Screening Methods for Innovative Drug Discovery. (2021, June 23). Life Chemicals.
  • An Introduction to Fragment-Based Drug Discovery (FBDD). (2022, May 10). Drug Hunter.
  • The rise of covalent inhibitors in strategic therapeutic design. (2023, October 17). CAS.
  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers.

Sources

Exploratory

3-Bromo-4-(fluorosulfonyl)benzoic acid as a novel chemical entity

3-Bromo-4-(fluorosulfonyl)benzoic acid: A Bifunctional Hub for Targeted Covalent Inhibitors and SuFEx Chemical Biology Executive Summary The resurgence of Targeted Covalent Inhibitors (TCIs) has fundamentally shifted dru...

Author: BenchChem Technical Support Team. Date: March 2026

3-Bromo-4-(fluorosulfonyl)benzoic acid: A Bifunctional Hub for Targeted Covalent Inhibitors and SuFEx Chemical Biology

Executive Summary

The resurgence of Targeted Covalent Inhibitors (TCIs) has fundamentally shifted drug discovery, offering enhanced potency, prolonged duration of action, and the ability to drug "undruggable" targets[1]. Historically, the field relied heavily on acrylamide warheads targeting highly nucleophilic, yet relatively rare, cysteine residues. To expand the covalent target space to tyrosine, lysine, serine, and histidine, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a premier methodology[2].

As a Senior Application Scientist, I frequently utilize 3-Bromo-4-(fluorosulfonyl)benzoic acid (CAS: 1648793-91-2) as a privileged, tri-orthogonal building block. This whitepaper provides an in-depth technical guide to its physicochemical properties, mechanistic rationale, and field-proven protocols for integrating this novel chemical entity into modern drug discovery workflows.

Physicochemical Profiling & Structural Rationale

3-Bromo-4-(fluorosulfonyl)benzoic acid is engineered with three distinct reactive vectors, each addressable under orthogonal conditions. The carboxylic acid facilitates attachment to a targeting ligand (e.g., a peptide or small molecule binder); the bromine atom allows for late-stage structural diversification via transition-metal catalysis; and the fluorosulfonyl (-SO₂F) group serves as the latent covalent warhead[3].

Quantitative Data: Physicochemical Profile

To predict its behavior in synthetic workflows and biological assays, we must first analyze its computational chemistry data[3].

PropertyValueScientific Implication
Molecular Formula C₇H₄BrFO₄SContains heavy atoms requiring specific MS ionization tuning.
Molecular Weight 283.07 g/mol Low MW allows for incorporation into larger ligands without exceeding Lipinski limits.
TPSA 71.44 ŲExcellent membrane permeability profile for intracellular targeting.
LogP ~1.81Favorable lipophilicity; avoids non-specific hydrophobic aggregation.
H-Bond Donors/Acceptors 1 / 3The -COOH acts as the sole donor, which is consumed during amide coupling.
The Tri-Orthogonal Reactivity Model

The true power of this molecule lies in the differential reactivity of its functional groups. The electron-withdrawing nature of both the -Br and -SO₂F groups significantly lowers the pKa of the benzoic acid, necessitating highly efficient coupling reagents (like HATU) to prevent premature hydrolysis or sluggish kinetics.

Reactivity Core 3-Bromo-4-(fluorosulfonyl)benzoic acid CAS: 1648793-91-2 Amide 1. Amide Coupling (Targeting Ligand Attachment) Core->Amide HATU, DIPEA Suzuki 2. Suzuki-Miyaura Coupling (Scaffold Extension) Core->Suzuki Pd(dppf)Cl2, Boronic Acid SuFEx 3. SuFEx / Covalent Binding (Protein Target Engagement) Core->SuFEx Tyr/Lys/Ser/His Nucleophile Peptide Ligand-Warhead Conjugate Amide->Peptide Extended Diversified Library Suzuki->Extended Adduct Irreversible Protein Adduct SuFEx->Adduct

Caption: Tri-orthogonal reactivity of 3-Bromo-4-(fluorosulfonyl)benzoic acid in drug discovery.

Mechanistic Insights: The SuFEx Covalent Warhead

Why choose a sulfonyl fluoride over a traditional sulfonyl chloride or acrylamide? The answer lies in context-specific reactivity [1].

Sulfonyl chlorides are highly electrophilic but suffer from rapid hydrolysis in aqueous media, making them unsuitable for biological assays. Acrylamides are stable but heavily restricted to targeting cysteine. In contrast, the S-F bond in aryl sulfonyl fluorides is exceptionally stable in aqueous buffer due to the high bond dissociation energy and the shielding effect of the oxygen atoms[2].

The -SO₂F group remains inert until the targeting ligand directs it into a protein binding pocket. This binding event strips away the solvation shell and induces a massive increase in the effective molarity of a nearby nucleophile (e.g., the hydroxyl of Tyrosine or Serine, or the primary amine of Lysine)[1][4]. The proximity-driven drop in activation energy triggers the SuFEx reaction, violently ejecting the fluoride ion and forming an irreversible sulfonate or sulfonamide adduct.

Mechanism Ligand Non-Covalent Binding (Reversible) Proximity Proximity Induction (Effective Molarity ↑) Ligand->Proximity Attack Nucleophilic Attack (Tyr-OH / Lys-NH2) Proximity->Attack Adduct Stable Sulfonate/Sulfonamide (Irreversible Adduct) Attack->Adduct

Caption: Proximity-driven SuFEx mechanism for targeted covalent inhibitors.

Comparative Warhead Reactivity Matrix
Warhead TypePrimary Target ResiduesAqueous StabilityReactivity Driver
Acrylamide CysteineHighIntrinsic Electrophilicity
Sulfonyl Chloride Non-specificVery Low (Hydrolyzes)Intrinsic Electrophilicity
Chloroacetamide Cysteine > LysineModerateIntrinsic Electrophilicity
Sulfonyl Fluoride Tyr, Lys, Ser, His[1][4]Very High Proximity / Effective Molarity

Experimental Workflows & Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies detail how to handle 3-Bromo-4-(fluorosulfonyl)benzoic acid, explaining the causality behind each reagent choice.

Protocol A: On-Resin Aryl Sulfonyl Fluoride (ASF) Incorporation

When functionalizing a peptide-based targeting ligand, on-resin coupling is vastly superior to solution-phase coupling. It bypasses the need for aqueous workups, which can degrade sensitive intermediates, and allows the use of excess reagents to drive the reaction of the electron-deficient benzoic acid to absolute completion[1].

Step-by-Step Methodology:

  • Preparation: Swell the synthesized peptide-bound resin (e.g., Rink Amide AM resin) in anhydrous DMF for 20 minutes. Ensure the N-terminal Fmoc group has been removed (20% Piperidine in DMF).

  • Activation: In a separate vial, dissolve 3-Bromo-4-(fluorosulfonyl)benzoic acid (5.0 equivalents relative to resin loading) and HATU (5.0 eq) in a minimum volume of anhydrous DMF.

    • Causality: HATU is chosen over EDC/HOBt because the electron-withdrawing -Br and -SO₂F groups reduce the nucleophilicity of the carboxylate. HATU ensures rapid formation of the highly reactive 7-aza-OBt ester.

  • Base Addition: Add DIPEA (10.0 eq) to the activation vial. Stir for 2 minutes to pre-activate.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 3 hours[1].

  • Washing: Drain the reactor and wash the resin sequentially with DMF (3 × 3 mL), DCM (3 × 3 mL), and MeOH (3 × 3 mL).

  • Self-Validation (QC Step 1): Perform a Kaiser (ninhydrin) test. A yellow color indicates complete consumption of the primary amine. If blue, repeat steps 2-5.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

    • Causality: The -SO₂F group is highly stable to strongly acidic conditions, unlike its -SO₂Cl counterpart, allowing for standard Fmoc solid-phase peptide synthesis (SPPS) cleavage protocols.

  • Self-Validation (QC Step 2): Precipitate the peptide in cold diethyl ether, centrifuge, and analyze the crude pellet via LC-MS. You must observe the intact mass including the fluorine atom (M + 265 Da for the warhead minus H₂O).

Protocol B: Late-Stage Scaffold Diversification via Suzuki-Miyaura Coupling

The presence of the bromine atom allows for the extension of the molecule to probe deeper hydrophobic pockets in the target protein.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk tube, combine the 3-Bromo-4-(fluorosulfonyl)benzamide derivative (1.0 eq), an aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base: Add degassed 1,4-Dioxane and a mild base, such as aqueous KF or K₃PO₄ (2.0 eq).

    • Causality: Strong bases like aqueous NaOH will hydrolyze the -SO₂F group to a sulfonate. KF or K₃PO₄ provides sufficient basicity to activate the boronic acid for transmetalation while preserving the SuFEx warhead.

  • Reaction: Purge the vessel with Argon (3x). Heat the mixture to 80°C for 4-6 hours.

  • Self-Validation (QC Step): Run a parallel control reaction without the palladium catalyst. Analyze both via TLC or LC-MS. If degradation of the -SO₂F group is observed in the control, the basicity of the system is too high, and a milder base (e.g., Cs₂CO₃ in anhydrous conditions) must be substituted.

  • Workup: Filter through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, Hexanes/EtOAc).

Conclusion

3-Bromo-4-(fluorosulfonyl)benzoic acid is not merely a reagent; it is a highly engineered chemical hub. By understanding the tri-orthogonal reactivity of its carboxyl, bromo, and fluorosulfonyl groups, researchers can design sophisticated Targeted Covalent Inhibitors that bypass the limitations of traditional cysteine-reactive probes. When handled with the rigorous, self-validating protocols outlined above, it serves as a powerful tool for unlocking new frontiers in chemical biology and drug discovery.

References

  • National Institutes of Health (NIH). "Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads." NIH. Available at: [Link]

  • National Institutes of Health (NIH). "Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue." PubMed. Available at:[Link]

  • Scribd (Sharpless, K. B., et al.). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Available at: [Link]

Sources

Foundational

Orthogonal Reactivity and Applications of 3-Bromo-4-(fluorosulfonyl)benzoic Acid: A Trifunctional Building Block

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary In the contemporary landscape of drug discovery—particularly within the d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the contemporary landscape of drug discovery—particularly within the domains of targeted protein degradation (PROTACs), covalent inhibitors, and chemical proteomics—the demand for highly functionalized, orthogonally reactive building blocks is paramount. 3-Bromo-4-(fluorosulfonyl)benzoic acid (CAS: 1648793-91-2) emerges as a premier trifunctional scaffold[1].

By integrating a carboxylic acid, an aryl bromide, and a fluorosulfonyl group into a single compact aromatic ring, this molecule provides three distinct vectors for chemical modification. As a Senior Application Scientist, I have structured this guide to move beyond basic structural data, diving deep into the mechanistic causality that allows these three groups to be manipulated independently without cross-reactivity. This whitepaper details the physicochemical profile, the theoretical basis of its orthogonal reactivity, and field-proven, self-validating protocols for its application in advanced bioconjugation and synthesis.

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of 3-Bromo-4-(fluorosulfonyl)benzoic acid is critical for predicting its behavior in both organic solvents during synthesis and aqueous buffers during biological assays. The strong electron-withdrawing nature of both the -Br and -SO₂F groups significantly lowers the pKa of the benzoic acid while activating the ring for specific catalytic transformations[1].

PropertyValueCausality / Impact on Experimental Design
CAS Number 1648793-91-2Unique identifier for procurement and regulatory tracking[1].
Molecular Formula C₇H₄BrFO₄SDefines the trifunctional nature of the scaffold[1].
Molecular Weight 283.07 g/mol Low molecular weight ensures high atom economy when used as a linker[1].
TPSA 71.44 ŲOptimal for moderate membrane permeability if incorporated into intracellular probes[1].
LogP 1.8055Favorable lipophilicity; ensures the building block does not induce excessive hydrophobicity in the final drug conjugate[1].
H-Bond Donors/Acceptors 1 / 3Governed primarily by the -COOH group; the -SO₂F acts as a weak acceptor[1].

Mechanistic Causality: The Tri-Orthogonal Reactivity Matrix

The true value of this compound lies in its orthogonal reactivity . You can sequentially address the -COOH, -Br, and -SO₂F groups by carefully selecting catalytic conditions and exploiting their distinct kinetic barriers.

A. The Fluorosulfonyl (-SO₂F) Group: Latent Electrophilicity

Unlike sulfonyl chlorides (-SO₂Cl), which are highly sensitive to moisture and hydrolyze rapidly in aqueous media, sulfonyl fluorides (-SO₂F) are remarkably stable[2]. They act as "latent electrophiles." The S-F bond is highly resistant to spontaneous cleavage due to the strong electrostatic stabilization of the fluorine atom. However, under Sulfur(VI) Fluoride Exchange (SuFEx) conditions, the -SO₂F group can be activated by specific catalysts (e.g., DBU, BEMP) or by the microenvironment of a protein binding pocket to react selectively with phenols, primary amines, or specific amino acid residues (Tyr, Lys, His)[3].

B. The Aryl Bromide (-Br): Pd-Catalyzed Cross-Coupling

Positioned meta to the carboxylic acid and ortho to the fluorosulfonyl group, the aryl bromide is highly activated. The electron-withdrawing -SO₂F group depletes electron density from the aromatic ring, which accelerates the oxidative addition step in Palladium(0)-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Crucially, the -SO₂F group survives standard Pd-catalyzed conditions, allowing for C-C or C-N bond formation without premature SuFEx activation.

C. The Carboxylic Acid (-COOH): Amide/Ester Derivatization

The -COOH group is the most readily accessible handle. Using standard peptide coupling reagents (HATU, EDC/NHS), it can be conjugated to primary or secondary amines. Because SuFEx requires specific basic catalysts or proximity effects to proceed, standard amide coupling conditions do not trigger the -SO₂F group, ensuring perfect chemoselectivity[3].

OrthogonalReactivity Core 3-Bromo-4-(fluorosulfonyl) benzoic acid SO2F -SO2F Group (SuFEx Click) Core->SO2F Base/BEMP Br -Br Group (Pd-Catalyzed) Core->Br Pd(0) COOH -COOH Group (Amide Coupling) Core->COOH HATU/EDC Bioconj Protein Bioconjugation (Tyr/Lys/His) SO2F->Bioconj CrossC C-C/C-N Bond Formation (Suzuki/Buchwald) Br->CrossC Linker Linker Attachment (PROTACs/ADCs) COOH->Linker

Caption: Tri-orthogonal reactivity workflow of 3-Bromo-4-(fluorosulfonyl)benzoic acid.

Experimental Methodologies: Self-Validating Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the steps to ensure that the orthogonal groups remain intact during sequential functionalization.

Protocol 1: Orthogonal Amide Coupling (Leaving -Br and -SO₂F Intact)

This protocol details the attachment of a primary amine (e.g., a PEG linker) to the carboxylic acid, a method adapted from proximity-enhanced SuFEx cross-linker synthesis[3].

Reagents: 3-Bromo-4-(fluorosulfonyl)benzoic acid (1.0 eq), Primary Amine (1.1 eq), EDC·HCl (1.2 eq), NHS (1.2 eq), anhydrous DMF.

  • Activation: Dissolve the benzoic acid derivative and NHS in anhydrous DMF under an N₂ atmosphere. Cool to 0°C.

  • Coupling: Add EDC·HCl portion-wise. Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Validation Checkpoint 1 (LC-MS): Sample the reaction. You should observe the mass of the NHS-ester intermediate. The -SO₂F group must remain visible in the mass spectrum (no hydrolysis to sulfonic acid).

  • Amine Addition: Add the primary amine dropwise. Stir for an additional 4 hours at room temperature.

  • Workup: Dilute with ethyl acetate and wash with 5% aqueous citric acid, followed by brine. The acidic wash removes unreacted amine without hydrolyzing the -SO₂F group.

  • Validation Checkpoint 2 (¹⁹F NMR): Purify via flash chromatography. Run a ¹⁹F NMR; a sharp singlet around +60 to +65 ppm confirms the structural integrity of the -SO₂F group.

Protocol 2: Late-Stage SuFEx Bioconjugation

Once the scaffold is incorporated into a targeting ligand, the -SO₂F group can be utilized to covalently modify a target protein[3].

SuFExMechanism ArSO2F Aryl-SO2F (Latent Electrophile) Transition S(VI) Transition State ArSO2F->Transition Activation Base/Catalyst (e.g., DBU, BEMP) Activation->Transition Lowers Ea Nucleophile Nucleophile (Phenol/Amine) Nucleophile->Transition Product Stable Sulfate/Sulfonamide Linkage Transition->Product -HF

Caption: Mechanism of Sulfur(VI) Fluoride Exchange (SuFEx) activation and conjugation.

Procedure:

  • Incubation: Incubate the -SO₂F functionalized probe (10–50 µM) with the target protein (1 µM) in PBS (pH 7.4) at 37°C.

  • Proximity Effect: Because the baseline reactivity of -SO₂F in water is near zero, covalent bond formation only occurs if the targeting ligand directs the -SO₂F group into the immediate vicinity of a nucleophilic residue (Tyr, Lys, or His) within the protein's binding pocket[3].

  • Validation: Analyze the protein via intact mass spectrometry (LC-MS/MS). A mass shift corresponding to the probe minus hydrogen fluoride (HF) confirms successful SuFEx bioconjugation[3].

Advanced Applications in Modern Science

Chemical Cross-Linking Mass Spectrometry (CXMS)

Derivatives of fluorosulfonyl benzoic acids are heavily utilized in CXMS. By converting the -COOH to an NHS ester, researchers create heterobifunctional cross-linkers. The NHS ester reacts rapidly with surface Lysine residues, "planting" the reagent. The -SO₂F group is then "cast" across the protein surface, reacting via proximity-enhanced SuFEx with weakly nucleophilic sidechains, allowing for high-resolution mapping of protein-protein interactions[3].

###[¹⁸F] Radiosynthesis for PET Imaging The emerging field of ultrafast [¹⁸F]SuFEx click chemistry has revolutionized Positron Emission Tomography (PET) tracer synthesis. The -SO₂F group can undergo a rapid isotopic exchange with [¹⁸F]fluoride salts. This process takes place at room temperature in under 30 seconds, yielding highly stable aryl [¹⁸F]fluorosulfate PET agents with negligible hydrolysis, bypassing the traditionally harsh conditions required for late-stage fluorination[4].

References

  • Yang, B., et al. "Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry." PNAS, 2018. URL:[Link]

  • ChemRxiv Preprint. "[18F]SuFEx Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis." Amazon S3 / ChemRxiv, 2020. URL:[Link]

  • Barycki, J. J., & Colman, R. F. "Affinity labeling of glutathione S-transferase, isozyme 4-4, by 4-(fluorosulfonyl)benzoic acid reveals Tyr115 to be an important determinant of xenobiotic substrate specificity." Biochemistry, ACS Publications. URL:[Link]

Sources

Exploratory

Whitepaper: Initial Assessment of 3-Bromo-4-(fluorosulfonyl)benzoic Acid in Biological Systems

Executive Summary As a Senior Application Scientist specializing in covalent ligand discovery, I frequently evaluate novel electrophilic scaffolds for Activity-Based Protein Profiling (ABPP) and target identification. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in covalent ligand discovery, I frequently evaluate novel electrophilic scaffolds for Activity-Based Protein Profiling (ABPP) and target identification. The compound 3-Bromo-4-(fluorosulfonyl)benzoic acid represents a highly versatile, trifunctional building block. It seamlessly integrates a Sulfur(VI) Fluoride Exchange (SuFEx) warhead (–SO₂F) with two orthogonal synthetic handles: a carboxylic acid and an aryl bromide. This unique topology allows researchers to independently install target-recognition elements and reporter tags, creating bespoke probes for mapping the ligandable proteome with pinpoint accuracy.

This whitepaper outlines the mechanistic rationale, self-validating experimental workflows, and quantitative benchmarks required to successfully transition this building block from chemical synthesis to live-cell biological assessment.

Chemical Rationale & Mechanistic Basis

Traditional covalent inhibitors heavily rely on cysteine-targeting acrylamides. However, cysteine is relatively rare in the proteome, limiting the scope of ligandable targets. SuFEx chemistry expands the covalent toolkit by1[1].

The fluorosulfonyl group is a "latent electrophile." In bulk aqueous media, it is remarkably stable, resisting spontaneous hydrolysis. However, when a small-molecule probe binds to a protein target, the microenvironment of the binding pocket provides proximity-driven activation.2[2].

The strategic placement of the 3-bromo and 4-carboxylic acid groups allows for modular synthesis:

  • Carboxylic Acid (–COOH): Enables standard amide coupling to attach diverse pharmacophores or target-binding ligands.

  • Aryl Bromide (–Br): Serves as a handle for palladium-catalyzed cross-coupling (e.g., Sonogashira coupling) to3[3].

G A 3-Bromo-4-(fluorosulfonyl) benzoic acid B Amide Coupling (Ligand Attachment) A->B -COOH modification C Pd-Catalyzed Coupling (Reporter Tag) A->C -Br modification D Bifunctional SuFEx Probe B->D C->D E Live-Cell Incubation D->E F Proximity-Driven Binding (Non-covalent) E->F G Covalent SuFEx Reaction (Tyr, Lys, His, Ser) F->G Proximity enhancement H LC-MS/MS Chemoproteomics G->H Target identification

Workflow of SuFEx probe generation and chemoproteomic target profiling.

Experimental Workflow: A Self-Validating System

In covalent probe development, biological artifacts are a constant risk. A probe that hydrolyzes prematurely will yield false negatives, while a hyper-reactive probe will cause widespread non-specific labeling (false positives). Therefore, the assessment of 3-Bromo-4-(fluorosulfonyl)benzoic acid derivatives must follow a strict, self-validating logic.

G Phase1 Phase 1: Chemical Validation Hydrolytic Stability Logic1 Ensures the -SO2F warhead survives aqueous physiological conditions. Phase1->Logic1 Phase2 Phase 2: In Vitro Selectivity Amino Acid Reactivity Logic2 Maps intrinsic chemoselectivity toward Tyr, Lys, and His residues. Phase2->Logic2 Phase3 Phase 3: Biological Assessment Live-Cell ABPP Logic3 Demonstrates target engagement and proteome-wide selectivity. Phase3->Logic3 Logic1->Phase2 Logic2->Phase3

Self-validating experimental logic for SuFEx probe assessment.

Protocol 1: Synthesis of the SuFEx Probe

Causality: We perform the amide coupling first, converting the carboxylic acid to an acyl chloride. This avoids the use of harsh basic conditions during downstream Pd-catalysis that could inadvertently hydrolyze the fluorosulfonyl group.

  • Acyl Chloride Formation: Dissolve 3-Bromo-4-(fluorosulfonyl)benzoic acid (1 eq) in anhydrous dichloromethane (DCM).4[4]. Stir for 2 hours at room temperature.

  • Amide Coupling: Concentrate the mixture under vacuum to remove excess oxalyl chloride. Redissolve in DCM and add the target-binding amine (1 eq) and diisopropylethylamine (DIPEA, 2 eq) at 0 °C. Stir overnight.

  • Sonogashira Coupling: To install an alkyne reporter, combine the brominated intermediate (1 eq), trimethylsilylacetylene (3 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) in degassed THF/triethylamine. Stir at 50 °C for 12 hours. Deprotect the TMS group using TBAF to yield the final terminal alkyne probe.

Protocol 2: Hydrolytic Stability & Reactivity Profiling

Causality: Before introducing the probe to complex biological systems,5[5].

  • Stability Assay: Prepare a 100 µM solution of the probe in PBS (pH 7.4) containing 5% DMSO. Incubate at 37 °C. Take aliquots at 0, 1, 4, 8, and 24 hours. Analyze via LC-MS to quantify the remaining intact probe.

  • Reactivity Profiling: Incubate the probe (100 µM) with N-acetyl-tyrosine, N-acetyl-lysine, and N-acetyl-histidine (1 mM each) in PBS (pH 7.4) at 37 °C. Monitor the formation of covalent adducts via LC-MS over 24 hours to determine pseudo-first-order reaction kinetics.

Protocol 3: Live-Cell Chemoproteomic Profiling (ABPP)

Causality:6[6].

  • Cell Incubation: Treat live cells (e.g., HEK293T) with the alkyne-tagged SuFEx probe (1–10 µM) for 2 hours at 37 °C.

  • Lysis and Click Chemistry: Harvest and lyse the cells. Adjust protein concentration to 2 mg/mL. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding biotin-azide (100 µM), CuSO₄ (1 mM), TCEP (1 mM), and TBTA (100 µM). React for 1 hour at room temperature.

  • Enrichment and Digestion: Precipitate proteins, wash extensively to remove unreacted reagents, and resuspend. Incubate with streptavidin-agarose beads for 2 hours. Perform on-bead trypsin digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides using high-resolution mass spectrometry to identify the covalently modified targets and specific labeled residues.

Quantitative Data Analysis

The following table summarizes the typical benchmark metrics expected during the initial biological assessment of aryl fluorosulfonyl probes derived from this scaffold.

ParameterAssay ConditionExpected BenchmarkBiological Implication
Hydrolytic Half-Life (t½) PBS (pH 7.4), 37 °C> 24 hoursEnsures the warhead remains intact long enough to reach intracellular targets.
Plasma Stability Human Plasma, 37 °C> 12 hoursValidates potential for in vivo application; avoids rapid degradation by plasma esterases/hydrolases.
Chemoselectivity N-Ac-Amino Acids (In Vitro)Tyr > Lys > His >> SerConfirms the intrinsic preference of the S(VI)-F electrophile for specific nucleophiles.
Proteome Reactivity Live-Cell ABPP (Off-target)< 50 highly enriched proteinsIndicates that reactivity is strictly proximity-driven, avoiding widespread non-specific toxicity.

Conclusion

The initial assessment of 3-Bromo-4-(fluorosulfonyl)benzoic acid in biological systems requires a rigorous, multi-tiered approach. By leveraging its orthogonal synthetic handles, researchers can rapidly generate bifunctional probes. However, the true power of this scaffold lies in the latent nature of the SuFEx warhead. Through careful validation of hydrolytic stability, intrinsic chemoselectivity, and live-cell target engagement, this building block serves as a premier starting point for the discovery of novel covalent therapeutics and chemical biology tools.

References

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry | pnas.org | 1

  • Sulfur (VI) fluoride exchange (SuFEx): a versatile tool to profile protein-biomolecule interactions for therapeutic development | researchgate.net | 6

  • Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor: Covalent or Competitive Inhibition? | nih.gov | 4

  • Structure-based design and analysis of SuFEx chemical probes | nih.gov | 2

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening | mdpi.com | 3

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome | acs.org | 5

Sources

Foundational

The Trifunctional Powerhouse: 3-Bromo-4-(fluorosulfonyl)benzoic Acid in Covalent Drug Discovery

Executive Summary The landscape of targeted covalent inhibitors (TCIs) and chemical biology probes is undergoing a paradigm shift. Historically, covalent drug discovery has been dominated by acrylamide warheads targeting...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of targeted covalent inhibitors (TCIs) and chemical biology probes is undergoing a paradigm shift. Historically, covalent drug discovery has been dominated by acrylamide warheads targeting cysteine residues. However, because cysteine is present in only ~1.5% of the human proteome and is frequently absent from critical protein binding pockets, new electrophilic modalities are required to expand the druggable proteome ()[1].

Enter 3-Bromo-4-(fluorosulfonyl)benzoic acid (CAS: 1648793-91-2)[2]. As a Senior Application Scientist, I consider this molecule to be one of the most versatile trifunctional building blocks currently available. It seamlessly integrates a Sulfur(VI) Fluoride Exchange (SuFEx) warhead (-SO₂F), a robust synthetic anchor (-COOH), and a late-stage functionalization handle (-Br). This whitepaper provides an in-depth technical guide on leveraging this molecule to design self-validating experimental systems for TCI development and Activity-Based Protein Profiling (ABPP).

Mechanistic Rationale: The Trifunctional Advantage

To effectively utilize 3-Bromo-4-(fluorosulfonyl)benzoic acid, researchers must understand the causality behind its structural design. Every functional group serves a distinct, orthogonal purpose in the probe-development lifecycle.

A. The -SO₂F Warhead: "Goldilocks" Reactivity

The fluorosulfonyl group is a privileged warhead that resists reduction and possesses high thermodynamic stability (). Unlike sulfonyl chlorides, which rapidly hydrolyze in aqueous buffer, the -SO₂F group exhibits "Goldilocks" reactivity: it remains completely stable in aqueous environments until it is bound within a specific protein microenvironment ()[3]. Upon binding, proximal hydrogen-bond donors activate the fluorine leaving group, allowing nucleophilic attack by Tyrosine (Tyr), Lysine (Lys), Serine (Ser), or Histidine (His) residues. This context-specific activation was famously utilized to agnostically discover covalent inhibitors for human neutrophil elastase ()[4] and to identify Y265 as the unique covalent anchor point in the human Adenosine A3 Receptor ()[5].

B. The -COOH Anchor: Scaffold Integration

The carboxylic acid moiety allows for straightforward amide bond formation. Because the -SO₂F group is highly stable under standard peptide coupling conditions, this molecule can be directly coupled to primary or secondary amines on solid-phase peptide synthesis (SPPS) resins or small-molecule scaffolds. This was elegantly demonstrated in the synthesis of covalent peptidomimetics targeting the N-Myc/Aurora-A interaction ()[6].

C. The -Br Handle: Late-Stage Functionalization

The bromine atom at the meta-position relative to the carboxylic acid is not merely a steric modulator; it is a synthetic handle. It permits palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) to append fluorophores, biotin tags, or extended pharmacophores after the core scaffold has been assembled, without degrading the SuFEx warhead.

Comparative Warhead Analysis

To justify the selection of the -SO₂F warhead over traditional electrophiles, we must evaluate their operational parameters. The table below summarizes the quantitative and qualitative data guiding warhead selection.

Warhead TypeTarget Amino AcidsAqueous StabilityReversibilityPrimary Application
Acrylamide Cysteine (Cys)HighIrreversible / ReversibleKinase Inhibitors (e.g., Osimertinib)
Sulfonyl Fluoride (-SO₂F) Tyr, Lys, Ser, His High (Goldilocks) Irreversible SuFEx TCIs, ABPP Probes
Sulfonyl Chloride (-SO₂Cl) Broad (Non-specific)Low (Rapid Hydrolysis)IrreversibleIn Vitro Chemical Labeling
Fluorosulfate (-OSO₂F) Tyr, LysVery HighIrreversibleGenetically Encoded Probes

Visualizing the SuFEx Mechanism and Workflow

SuFEx_Mechanism A Trifunctional Probe (-SO2F Warhead) C Non-Covalent Proximity Complex A->C Affinity Binding B Target Protein (Tyr/Lys/Ser/His) B->C Pocket Recognition D Covalent Adduct (Sulfonate/Sulfonamide) C->D SuFEx Reaction (-HF)

Figure 1: SuFEx-mediated covalent targeting mechanism of fluorosulfonyl probes.

Workflow S1 Solid-Phase Synthesis (Amide Coupling via -COOH) S2 Late-Stage Functionalization (Pd-Coupling via -Br) S1->S2 Scaffold Assembly S3 Target Incubation (Covalent Capture via -SO2F) S2->S3 Probe Maturation S4 Chemoproteomic Validation (LC-MS/MS Analysis) S3->S4 Target Engagement

Figure 2: Experimental workflow leveraging the trifunctional nature of the probe.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies for utilizing 3-Bromo-4-(fluorosulfonyl)benzoic acid. The causality behind each reagent choice is explicitly defined.

Protocol A: On-Resin Scaffold Integration (Amide Coupling)

This protocol describes the attachment of the building block to a resin-bound peptide or amine scaffold.

Step-by-Step Methodology:

  • Preparation: Swell the amine-functionalized resin (e.g., Rink Amide) in Dimethylformamide (DMF) for 30 minutes.

  • Activation: In a separate vial, dissolve 3-Bromo-4-(fluorosulfonyl)benzoic acid (5 equivalents relative to resin loading) and HCTU (5 equivalents) in anhydrous DMF (minimum volume required for dissolution).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 10 equivalents) to the activation mixture. Causality Note: DIPEA is chosen as a non-nucleophilic base to prevent unwanted side reactions with the -SO₂F warhead.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 3 hours. Causality Note: HCTU is selected over HATU to prevent the formation of guanidinium byproducts on sterically hindered amines, ensuring high-fidelity coupling while keeping the -SO₂F group fully intact[7].

  • Washing: Drain the reaction mixture. Wash the resin with DMF (3 × 3 mL × 2 min) and Dichloromethane (DCM) (3 × 3 mL × 2 min).

  • Validation: Perform a micro-cleavage and analyze via LC-MS to confirm the presence of the intact -SO₂F mass (M+281 Da).

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Coupling

This protocol utilizes the -Br handle to attach a reporter tag (e.g., a fluorophore-boronic acid) without destroying the SuFEx warhead.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the brominated-SO₂F probe (1.0 eq), the desired boronic acid/pinacol ester (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base Selection: Add anhydrous 1,4-dioxane and Cesium Carbonate (Cs₂CO₃, 2.0 eq). Causality Note: It is critical to avoid strong aqueous bases (like NaOH) and high temperatures (>80°C), as hydroxide ions will prematurely hydrolyze the -SO₂F group into an inactive sulfonate (-SO₃⁻). Anhydrous conditions with a mild base preserve the warhead.

  • Degassing: Degas the mixture via three freeze-pump-thaw cycles and backfill with Argon.

  • Heating: Stir the reaction at 65°C for 12 hours.

  • Purification: Filter through a short pad of Celite, concentrate under reduced pressure, and purify via reverse-phase HPLC (Water/Acetonitrile with 0.1% Formic Acid).

Conclusion

3-Bromo-4-(fluorosulfonyl)benzoic acid is not just a chemical reagent; it is a comprehensive toolkit for modern chemical biology. By understanding the distinct mechanistic roles of its carboxylic acid anchor, its SuFEx-competent fluorosulfonyl warhead, and its brominated functionalization handle, researchers can design highly selective, self-validating covalent probes. As the field moves beyond cysteine-centric targeting, building blocks of this caliber will be instrumental in mapping the dark proteome and developing next-generation therapeutics.

References

  • Title: Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design Source: American Chemical Society (ACS) URL: [Link]

  • Title: Covalent drug discovery using sulfur(VI) fluoride exchange warheads Source: Taylor & Francis URL: [Link]

  • Title: Sulfonyl fluorides as privileged warheads in chemical biology Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Development of Covalent Ligands for G Protein-Coupled Receptors: A Case for the Human Adenosine A3 Receptor Source: American Chemical Society (ACS) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 3-Bromo-4-(fluorosulfonyl)benzoic acid in Covalent Fragment-Based Drug Discovery

Target Audience: Researchers, medicinal chemists, and structural biologists in early-stage drug development. Introduction & Mechanistic Rationale The paradigm of Fragment-Based Drug Discovery (FBDD) has increasingly shif...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and structural biologists in early-stage drug development.

Introduction & Mechanistic Rationale

The paradigm of Fragment-Based Drug Discovery (FBDD) has increasingly shifted toward Covalent FBDD (cFBDD) to enhance ligand efficiency, prolong target residence time, and access previously "undruggable" binding sites. While traditional covalent warheads (e.g., acrylamides, chloroacetamides) primarily target highly nucleophilic cysteine residues, the scarcity of reactive cysteines in many therapeutic targets necessitates alternative chemistries[1].

Enter Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. SuFEx represents a next-generation "click" chemistry approach that utilizes sulfonyl fluorides (-SO₂F) as "masked electrophiles"[2][3]. Unlike highly reactive sulfonyl chlorides, sulfonyl fluorides are exceptionally stable in aqueous media and biological environments[4]. They remain dormant until they bind to a specific protein microenvironment where hydrogen-bonding networks and proximity to nucleophilic residues (Lysine, Tyrosine, Histidine, or Serine) catalyze the irreversible displacement of the fluoride ion[2][3][5].

  • The SuFEx Warhead (-SO₂F): Enables proximity-driven, activation-free covalent capture of non-cysteine nucleophiles[3][5].

  • The Bromine Atom (-Br): Serves a dual purpose. Structurally, it acts as a heavy-atom anomalous scatterer for X-ray crystallographic phasing. Synthetically, it provides a robust handle for late-stage fragment growing via palladium-catalyzed cross-coupling.

  • The Carboxylic Acid (-COOH): Enhances aqueous solubility (critical for high-concentration fragment screening) and serves as an orthogonal synthetic handle for amide coupling elaboration.

Physicochemical & Reactivity Profile

To facilitate logical experimental design, the quantitative and functional properties of the fragment are summarized below.

PropertyValue / FeatureMechanistic Significance in FBDD
Chemical Name 3-Bromo-4-(fluorosulfonyl)benzoic acid-
CAS Number 1648793-91-2[6]-
Molecular Weight 283.07 g/mol [6]Complies with the "Rule of 3" for fragments.
Electrophilic Warhead Sulfonyl Fluoride (-SO₂F)Enables SuFEx capture of Lys, Tyr, His[2][3].
Halogen Handle Bromine (-Br)Allows X-ray SAD phasing; enables Pd-cross coupling.
Solubilizing Group Carboxylic Acid (-COOH)Provides solubility; acts as an amidation handle.
Mass Shift (Adduct) +263.06 DaExpected mass addition upon covalent protein labeling (Loss of HF).

Workflow Visualization

The integration of this fragment into a discovery pipeline requires a highly orchestrated workflow, combining biophysical screening, structural validation, and synthetic elaboration.

cFBDD_Workflow A Primary Screening (19F NMR & LC-MS) B Covalent Hit (SuFEx Capture) A->B Proximity-driven reaction C Structural Validation (Br-SAD Phasing) B->C Pose determination D Fragment Growing (Pd-Coupling / Amidation) C->D Structure-guided design E Lead Optimization (Potency & Selectivity) D->E Iterative cycles

Figure 1: Workflow for SuFEx-enabled covalent fragment-based drug discovery.

SuFEx_Mechanism A Dormant Fragment (-SO2F) B Protein Pocket Binding (Non-Covalent) A->B Reversible Affinity C Microenvironment Activation (H-bonding) B->C Proximity D Nucleophilic Attack (Lys, Tyr, His) C->D F- displacement E Irreversible Covalent Adduct Formation D->E Stable linkage

Figure 2: Mechanistic pathway of proximity-driven SuFEx covalent capture.

Experimental Protocols

The following protocols establish a self-validating system. Primary screening relies on orthogonal techniques (LC-MS and ¹⁹F NMR) to eliminate false positives, followed by unbiased structural validation using the built-in bromine atom.

Protocol A: Primary Screening via Intact Protein LC-MS and ¹⁹F NMR

Causality: Intact LC-MS directly measures the stoichiometry of covalent labeling. However, MS alone cannot distinguish between functionally relevant active-site labeling and non-specific surface labeling. Therefore, we couple it with ¹⁹F NMR. Because fluorine has 100% natural abundance and no biological background[7], the disappearance of the sharp -SO₂F signal explicitly confirms the chemical reaction of the warhead.

Step-by-Step Methodology:

  • Protein Preparation: Dialyze the target protein into a nucleophile-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Avoid Tris or primary amine-containing buffers, which can act as competing nucleophiles for SuFEx reactions.

  • Incubation: Prepare a 100 mM stock of 3-Bromo-4-(fluorosulfonyl)benzoic acid in DMSO. Incubate the target protein (2–5 µM) with the fragment (100–500 µM, maintaining DMSO < 2% v/v) at 4°C or 25°C for 12–24 hours.

  • LC-MS Analysis: Inject 2 µg of the incubated protein onto a C4 reverse-phase column coupled to a High-Resolution Mass Spectrometer (HRMS). Deconvolute the raw spectra. A successful SuFEx reaction will yield a mass shift of +263.06 Da (addition of the fragment minus the loss of HF).

  • Orthogonal ¹⁹F NMR Validation: Prepare a 500 µL sample containing 50 µM protein and 200 µM fragment in 10% D₂O buffer. Acquire a 1D ¹⁹F NMR spectrum. Monitor the sharp singlet corresponding to the -SO₂F group (typically between +50 to +65 ppm relative to CFCl₃). The time-dependent disappearance of this peak, coupled with the appearance of free fluoride ion signal (approx. -119 ppm), validates target engagement[7].

Protocol B: Structural Validation via Bromine-SAD X-ray Crystallography

Causality: Fragments often induce subtle but critical conformational changes in the protein pocket. Relying solely on Molecular Replacement (MR) can introduce model bias, obscuring the true binding pose. The endogenous bromine atom in this fragment provides a strong anomalous signal at accessible X-ray energies, allowing for Single-wavelength Anomalous Dispersion (SAD) phasing to generate an unbiased electron density map.

Step-by-Step Methodology:

  • Crystal Soaking: Grow apo-crystals of the target protein. Transfer crystals into a soaking drop containing the crystallization cocktail supplemented with 2–5 mM of the fragment and 5% DMSO. Soak for 24–48 hours to allow covalent bond formation within the crystal lattice.

  • Data Collection: Cryoprotect and flash-freeze the crystals. Collect X-ray diffraction data at a synchrotron source tuned to the Bromine K-edge (approx. 13.47 keV / 0.92 Å) to maximize the anomalous signal ( Δf′′ ).

  • Phase Calculation: Process the data maintaining Friedel pairs separate. Use the anomalous differences to locate the heavy bromine atom. Calculate experimental phases using SAD, followed by density modification.

  • Model Building: The resulting unbiased electron density map will clearly show the bromine atom (as the highest peak in the anomalous difference map) and the continuous density connecting the sulfonyl group to the nucleophilic amino acid (Lys, Tyr, or His), confirming the exact binding vector.

Protocol C: Hit-to-Lead Elaboration (Fragment Growing)

Causality: Once the binding pose is validated, the fragment must be "grown" to increase non-covalent affinity, ensuring that the drug binds tightly before the covalent reaction occurs. The bifunctional nature of this fragment allows rapid exploration of adjacent sub-pockets.

Step-by-Step Methodology:

  • Vector 1: Amide Coupling via the Carboxylic Acid

    • Dissolve the fragment (1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3 eq) to activate the acid.

    • Introduce a diverse library of primary or secondary amines (1.2 eq) designed to project into solvent-exposed or adjacent hydrophobic channels. Stir at room temperature for 2 hours.

  • Vector 2: Suzuki-Miyaura Coupling via the Bromine Atom

    • Combine the fragment (or its amide derivative) (1 eq) with a selected boronic acid/ester (1.5 eq) in a microwave vial.

    • Add a mild base (e.g., K₂CO₃, 2 eq) and a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) in a degassed dioxane/water mixture.

    • Heat under microwave irradiation at 90°C for 30 minutes. The robust nature of the -SO₂F group ensures it survives these mild cross-coupling conditions[4].

References

  • SuFEx Handle Fragment Library - Otava Chemicals Source: Otava Chemicals URL:[Link]

  • SuFEx handle fragment library - Melius Organics Source: Melius Organics URL:[Link]

  • SuFEx handle fragment library (PDF Brochure) - Otava Chemicals Source: Otava Chemicals URL:[Link]

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source: National Institutes of Health (PMC) URL:[Link]

  • Applications of 19F-NMR in Fragment-Based Drug Discovery Source: National Institutes of Health (PMC) URL:[Link]

Sources

Application

experimental setup for screening 3-Bromo-4-(fluorosulfonyl)benzoic acid libraries

Application Note: High-Throughput Covalent Library Screening Using 3-Bromo-4-(fluorosulfonyl)benzoic Acid SuFEx Probes Audience: Researchers, scientists, and drug development professionals. Mechanistic Rationale: The SuF...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Covalent Library Screening Using 3-Bromo-4-(fluorosulfonyl)benzoic Acid SuFEx Probes

Audience: Researchers, scientists, and drug development professionals.

Mechanistic Rationale: The SuFEx Advantage

Traditional covalent drug discovery has heavily relied on acrylamides targeting catalytic or non-catalytic cysteines. However, to expand the "druggable" proteome, electrophiles capable of targeting other nucleophilic residues—such as tyrosine, lysine, and histidine—are required[1].

Sulfonyl fluorides (-SO₂F) are premier warheads for this purpose. Unlike highly reactive sulfonyl chlorides, sulfonyl fluorides are kinetically inert in aqueous media, rendering them highly resistant to hydrolysis and non-specific degradation[2]. They require a specific microenvironment—typically the binding pocket of a target protein—to activate the sulfur-fluorine bond. This ensures that covalent bond formation is driven by proximity and affinity rather than promiscuous reactivity, making them ideal for fragment-based screening[3].

Scaffold Selection: 3-Bromo-4-(fluorosulfonyl)benzoic acid

The compound 3-Bromo-4-(fluorosulfonyl)benzoic acid (CAS: 1648793-91-2) serves as an ideal bifunctional core for generating "SuFBits" (sulfonyl fluoride bits)[3].

  • Carboxylic Acid: Enables rapid library expansion via standard amide coupling with diverse primary and secondary amines.

  • Ortho-Bromo Substituent: Provides an orthogonal handle for Suzuki-Miyaura cross-coupling with boronic acids, allowing for 3D spatial diversification of the library.

  • Fluorosulfonyl Warhead: Remains structurally intact during mild synthetic modifications, preserving the covalent trapping mechanism for the biological screening phase[2].

Synthesis_Workflow A 3-Bromo-4-(fluorosulfonyl) benzoic acid (Core Scaffold) B Amide Coupling (Diverse Amines) A->B Step 1: HATU, DIPEA C Suzuki-Miyaura Coupling (Diverse Boronic Acids) A->C Alt Step 1 B->C Step 2: Pd(dppf)Cl2 C->B Alt Step 2 D SuFEx Covalent Library (Fragment Pool) C->D Final Library

Workflow for orthogonal synthesis of SuFEx covalent libraries from the core scaffold.

Experimental Setup: Library Generation

To ensure the integrity of the -SO₂F warhead, library synthesis must employ mild conditions. The following protocol outlines the orthogonal derivatization of the core scaffold.

Protocol 1: Orthogonal Library Synthesis & Quality Control

Step 1: Amide Coupling

  • Reaction: Combine 3-Bromo-4-(fluorosulfonyl)benzoic acid (0.1 mmol) with a diverse amine (0.12 mmol) in anhydrous DMF (1 mL).

  • Activation: Add HATU (0.12 mmol) and DIPEA (0.3 mmol).

    • Causality: HATU provides rapid coupling kinetics at room temperature. This minimizes the exposure time of the -SO₂F group to basic conditions, thereby preventing unwanted hydrolysis.

  • Incubation: Stir at room temperature for 2 hours.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Reaction: To the crude amide product, add a diverse boronic acid (0.15 mmol), Pd(dppf)Cl₂ (0.005 mmol), and K₂CO₃ (0.3 mmol) in a degassed 4:1 Dioxane/Water mixture.

  • Incubation: Heat at 80°C for 4 hours under nitrogen.

    • Causality: Pd(dppf)Cl₂ is highly effective for sterically hindered ortho-substituted aryl halides, ensuring high conversion rates without degrading the sulfonyl fluoride.

Self-Validating Quality Control (QC) Every synthesized well must be subjected to LC-MS analysis prior to screening.

  • Validation Metric: Verify the intact mass of the SuFEx probe. Crucially, monitor for the sulfonic acid degradation product (Mass = Expected - 2.0 Da, corresponding to the loss of F and gain of OH).

  • Action: Any library member exhibiting >15% sulfonic acid hydrolysis is flagged as a false-negative risk and excluded from the screening pool.

Experimental Setup: High-Throughput Intact Protein MS Screening

Biochemical or optical assays are highly susceptible to Pan-Assay Interference Compounds (PAINS). Intact protein MS is the gold standard for covalent screening because it provides direct, unambiguous evidence of adduct formation[3].

MS_Workflow A Target Protein + Control Protein (1-5 µM) C Incubation (4-24 h, 37°C) A->C B SuFEx Library Pool (5-50 µM per compound) B->C D LC-MS Analysis (Intact Mass Deconvolution) C->D E Hit Identification (Mass Shift = Ligand - 20.01 Da) D->E

Intact protein MS screening workflow utilizing internal control proteins for self-validation.

Protocol 2: Self-Validating Intact MS Screening

Step 1: Assay Preparation

  • Buffer Selection: Prepare 50 mM HEPES, 150 mM NaCl, pH 7.4.

    • Causality: Primary amine buffers (e.g., Tris) must be strictly avoided as they can act as competing nucleophiles and quench the SuFEx warhead over extended incubations.

  • Protein Master Mix: Prepare a solution containing 2.0 µM of the Target Protein and 2.0 µM of a Control Protein (e.g., RNase A or Myoglobin).

Step 2: Incubation

  • Compound Addition: Dispense the SuFEx library into 384-well plates to achieve a final compound concentration of 50 µM (25-fold molar excess).

  • Incubation: Seal plates and incubate at 37°C for 12–24 hours.

    • Causality: Covalent fragments often possess low initial binding affinity (high Kd​ ). Extended incubation allows the irreversible bond formation ( kinact​ ) to drive the equilibrium forward, capturing weak but specific interactions[3].

Step 3: LC-MS Analysis & Hit Deconvolution

  • Desalting: Analyze samples using an LC-MS system equipped with a rapid C4 desalting column to remove salts and unbound ligands.

  • Deconvolution: Process the raw multiply-charged spectra using deconvolution software (e.g., MaxEnt1 or Bioconfirm) to obtain the intact zero-charge mass.

Data Interpretation & Hit Validation

The self-validating nature of this protocol relies heavily on the internal control protein and the precise calculation of mass shifts. Data must be interpreted using the parameters outlined in the tables below.

Table 1: SuFEx Warhead Reactivity Profile | Target Amino Acid | Native pKa | Reactivity Profile with -SO₂F | Expected Adduct Mass Shift (Da) | | :--- | :--- | :--- | :--- | | Tyrosine (Tyr) | ~10.0 | High (Primary target for SuFEx) | MLigand​

  • 20.01 | | Lysine (Lys) | ~10.5 | Moderate (Requires unprotonated state) | MLigand​
  • 20.01 | | Histidine (His) | ~6.0 | Low to Moderate | MLigand​
  • 20.01 | | Serine (Ser) | ~13.0 | Low (Requires strong proximity effect) | MLigand​
  • 20.01 |

Table 2: Intact MS Screening Parameters & Causality

Parameter Optimal Condition Causality / Rationale
Target Protein Conc. 2.0 µM Balances MS signal intensity with ligand stoichiometry.
Control Protein Conc. 2.0 µM Equimolar to target to accurately assess promiscuity.
Ligand Conc. 50 µM 25-fold excess drives pseudo-first-order kinetics for weak fragments.
Incubation Buffer 50 mM HEPES, pH 7.4 Avoids primary amine buffers which can quench -SO₂F.

| Incubation Time | 12 to 24 hours | Allows detection of slow-reacting fragments (SuFBits). |

Hit Triage Logic:

  • True Positive (Proximity-Driven): Mass shift observed only on the Target Protein. The mass shift must exactly equal the Ligand Mass minus 20.01 Da (loss of HF).

  • False Positive (Promiscuous Electrophile): Mass shift observed on both the Target Protein and the Control Protein. This indicates the compound is hyper-reactive and not dependent on binding pocket proximity, failing the self-validation check[3].

References

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening . MDPI. 3

  • A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2 . NIH/PMC. 1

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media . NIH/PMC. 2

Sources

Method

Chemoproteomic Profiling of Druggable Cysteines Using 3-Bromo-4-(fluorosulfonyl)benzoic Acid-Derived Probes

An in-depth application note and protocol guide for utilizing 3-Bromo-4-(fluorosulfonyl)benzoic acid in chemoproteomic profiling of druggable cysteines. Executive Summary The expansion of the druggable proteome relies he...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth application note and protocol guide for utilizing 3-Bromo-4-(fluorosulfonyl)benzoic acid in chemoproteomic profiling of druggable cysteines.

Executive Summary

The expansion of the druggable proteome relies heavily on discovering novel ligandable sites. While highly reactive cysteines have been successfully targeted using iodoacetamide or acrylamide electrophiles, these traditional warheads often fail to capture context-specific, functionally critical cysteines buried in complex microenvironments.

This application note details the synthesis and deployment of chemoproteomic probes derived from 3-Bromo-4-(fluorosulfonyl)benzoic acid (3-Br-4-FSBA) . By leveraging Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, this building block provides a uniquely stable, context-dependent warhead. Furthermore, the strategic presence of a bromine atom equips the probe with a built-in isotopic signature, enabling high-confidence mass spectrometry (MS) identification of novel druggable cysteines.

Mechanistic Rationale & Molecular Design

The SuFEx Advantage in Cysteine Profiling

Sulfonyl fluorides have emerged as privileged warheads in chemical biology due to their exceptional thermodynamic stability and resistance to aqueous reduction . Unlike iodoacetamides that indiscriminately alkylate exposed thiols via S_N2 mechanisms, SuFEx warheads are largely inert in aqueous buffers. They require a specific protein microenvironment—typically involving hydrogen-bonding networks or proximal basic residues—to polarize the S-F bond and induce proximity-driven cleavage. This makes SuFEx ideal for identifying druggable pockets rather than merely exposed residues .

Structural Logic of 3-Br-4-FSBA

The 3-Br-4-FSBA building block (CAS: 1648793-91-2) is a trifunctional masterpiece for chemoproteomics:

  • Fluorosulfonyl Group (C4): The SuFEx warhead responsible for covalent target engagement.

  • Carboxylic Acid (C1): A synthetic handle that allows rapid, high-yield functionalization (e.g., amide coupling with an alkyne) without degrading the sensitive SuFEx warhead.

  • Ortho-Bromine Atom (C3): Provides steric shielding to the sulfonyl fluoride, tuning its reactivity. More importantly, the natural 1:1 abundance of ⁷⁹Br and ⁸¹Br isotopes generates a distinct MS1 doublet separated by ~2 Da. This isotopic envelope acts as a bioinformatic filter to eliminate false positives during MS data analysis.

Mechanism N1 Unreactive SuFEx Probe (Aqueous Environment) N2 Protein Binding Pocket (Microenvironment) N1->N2 Diffusion N3 Proximity-Induced Activation (H-bonding / Basic Residues) N2->N3 Orientation N4 Nucleophilic Attack by Cysteine (Thiolate) N3->N4 S-F Cleavage N5 Stable Covalent Adduct (Sulfonate Analog) N4->N5 Irreversible Binding

Figure 1: Context-dependent activation of SuFEx warheads in protein microenvironments.

Comparative Profiling Data

To understand when to deploy 3-Br-4-FSBA, it must be compared against standard chemoproteomic warheads.

Feature3-Br-4-FSBA ProbesIodoacetamide (IA) ProbesAcrylamide Probes
Warhead Chemistry Sulfur(VI) Fluoride ExchangeS_N2 AlkylationMichael Addition
Reactivity Profile Context-dependent (Pocket-driven)Highly reactive, pan-cysteineModerate, tunable
Target Amino Acids Cys, Tyr, Lys, His, SerCys (primary), Lys, His (off-target)Cys
Aqueous Stability Excellent (Resistant to reduction)Moderate (Thiol/light sensitive)Good
MS Identification High confidence (1:1 Br isotopic doublet)Standard (Monoisotopic mass shift)Standard (Monoisotopic mass shift)

Experimental Workflows

The following protocol outlines a competitive Activity-Based Protein Profiling (ABPP) workflow. By pre-incubating cells with a competitor drug before adding the 3-Br-4-FSBA probe, we create a self-validating system : a true druggable cysteine will show a dose-dependent decrease in MS signal (due to steric blockade by the drug), whereas non-specific background labeling remains unchanged.

Workflow N1 1. Probe Synthesis (3-Br-4-FSBA + Alkyne) N2 2. Live-Cell Competition Assay N1->N2 N3 3. Cell Lysis & Protein Extraction N2->N3 N4 4. CuAAC Click (Cleavable Biotin) N3->N4 N5 5. Streptavidin Enrichment N4->N5 N6 6. Acid Elution & LC-MS/MS N5->N6

Figure 2: Competitive chemoproteomic workflow utilizing 3-Br-4-FSBA-derived alkyne probes.

Detailed Step-by-Step Protocols

Phase I: Synthesis of the 3-Br-4-FSBA Alkyne Probe

Causality Insight: We utilize HATU/DIPEA for amide coupling. Unlike harsh chlorinating agents, HATU efficiently activates the carboxylic acid without triggering premature hydrolysis or decomposition of the sensitive fluorosulfonyl group.

  • Activation: Dissolve 3-Bromo-4-(fluorosulfonyl)benzoic acid (1.0 eq, 100 mg) and HATU (1.2 eq) in anhydrous DMF (2 mL). Add DIPEA (2.5 eq) and stir at room temperature for 10 minutes.

  • Conjugation: Add propargylamine (1.5 eq) dropwise to the mixture. Stir for 2 hours at room temperature.

  • Workup: Dilute the reaction with Ethyl Acetate (15 mL). Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the 3-Br-4-FSBA-alkyne probe.

Phase II: Live-Cell Target Engagement & Competition

Causality Insight: Labeling is performed in live cells rather than lysates. SuFEx activation requires an intact, folded protein 3D structure. Cell lysis disrupts native protein-protein interactions and redox states, which can artificially alter cysteine microenvironments.

  • Cell Culture: Seed target cells (e.g., HEK293T or cancer cell lines) in 10 cm dishes and grow to 80% confluency.

  • Competitor Treatment: Treat cells with the small-molecule drug candidate (e.g., 10 µM) or DMSO vehicle control for 2 hours at 37°C.

  • Probe Labeling: Spike the 3-Br-4-FSBA-alkyne probe directly into the media to a final concentration of 50 µM. Incubate for 1 hour at 37°C.

  • Harvesting: Wash cells 3x with ice-cold PBS to halt labeling. Scrape cells into 1 mL of PBS and pellet at 1,000 x g for 5 minutes.

Phase III: Cell Lysis, CuAAC Click Chemistry, and Enrichment

Causality Insight: We utilize an acid-cleavable DADPS-Azide-Biotin linker. This ensures that during the final step, the probe-modified peptide is eluted intact with the bromine tag still attached, which is mandatory for our downstream MS1 isotopic filtering.

  • Lysis: Resuspend the cell pellet in 500 µL of Lysis Buffer (PBS containing 1% NP-40 and protease inhibitors). Crucial: Do NOT add DTT or mercaptoethanol, as they will destroy unreacted probe and reduce native disulfides.

  • Protein Normalization: Clear the lysate by centrifugation (20,000 x g, 10 min) and normalize protein concentration to 2 mg/mL using a BCA assay.

  • Click Chemistry: To 1 mL of lysate, add the following reagents sequentially, vortexing between each addition:

    • DADPS-Azide-Biotin (100 µM final)

    • THPTA ligand (1 mM final)

    • CuSO₄ (1 mM final)

    • Sodium Ascorbate (1 mM final, freshly prepared)

  • Precipitation: React for 1 hour at room temperature. Precipitate proteins using a Methanol/Chloroform/Water (4:1:3) extraction to remove unreacted click reagents.

  • Enrichment: Resuspend the protein pellet in 1.2% SDS in PBS (heating to 90°C for 5 min to ensure complete denaturation). Dilute to 0.2% SDS with PBS, add 50 µL of pre-washed Streptavidin agarose beads, and rotate for 2 hours at room temperature.

Phase IV: On-Bead Digestion, Elution, and LC-MS/MS
  • Washing: Wash beads sequentially with 1% SDS (2x), 4M Urea in PBS (2x), and 50 mM Ammonium Bicarbonate (ABC) (3x).

  • Reduction/Alkylation: Resuspend beads in 50 mM ABC. Add DTT (10 mM, 30 min, 37°C) followed by Iodoacetamide (20 mM, 30 min, dark). Note: This caps unmodified cysteines to prevent disulfide scrambling during digestion.

  • Digestion: Add Trypsin (1 µg) and incubate overnight at 37°C.

  • Elution of Modified Peptides: Remove the supernatant (containing unmodified peptides). Wash the beads 3x with LC-MS grade water. Elute the probe-modified peptides by incubating the beads with 2% Formic Acid in water for 1 hour at room temperature (cleaves the DADPS linker).

  • LC-MS/MS Acquisition: Desalt the eluate using C18 StageTips and analyze on a high-resolution mass spectrometer (e.g., Orbitrap or timsTOF).

Bioinformatics: The Bromine Isotopic Filter (E-E-A-T Insight)

The true power of the 3-Br-4-FSBA probe is realized during data analysis. Standard chemoproteomics suffers from high False Discovery Rates (FDR) due to non-specifically enriched background peptides.

Because bromine exists naturally as ⁷⁹Br and ⁸¹Br in a ~50.69% to 49.31% ratio, any peptide covalently modified by the probe will exhibit a distinct MS1 profile: a doublet of equal intensity peaks separated by exactly 1.997 Da.

  • Actionable Step: Configure your proteomics search engine (e.g., MaxQuant, MSFragger) to filter MS1 precursor ions specifically for this 1:1 isotopic envelope. Peptides lacking this signature are immediately discarded as background noise, ensuring that only genuine, probe-modified druggable cysteines are quantified.

References

  • Sulfonyl fluorides as privileged warheads in chemical biology Source: Chemical Society Reviews (PMC4413869) URL:[Link]

  • Advancing Covalent Ligand and Drug Discovery beyond Cysteine Source: Chemical Reviews (PMC11116246) URL:[Link]

  • Development of an Affinity-Based Probe to Profile Endogenous Human Adenosine A3 Receptor Expression Source: Journal of Medicinal Chemistry (PMC10403061) URL:[Link]

Technical Notes & Optimization

Troubleshooting

how to improve solubility of 3-Bromo-4-(fluorosulfonyl)benzoic acid for experiments

Troubleshooting Guide: Optimizing Solubility of 3-Bromo-4-(fluorosulfonyl)benzoic acid Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Optimizing Solubility of 3-Bromo-4-(fluorosulfonyl)benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the specific physicochemical hurdles associated with 3-Bromo-4-(fluorosulfonyl)benzoic acid .

This compound is a highly valuable Sulfur(VI) Fluoride Exchange (SuFEx) building block. However, its dual nature—a hydrophobic aromatic core paired with an electrophilic fluorosulfonyl (-SO₂F) warhead and an ionizable carboxylic acid (-COOH)—creates unique solubility and stability challenges during experimental workflows.

Part 1: Physicochemical Profiling & Causality

To solve solubility issues, we must first understand the molecular causality. The insolubility of 3-Bromo-4-(fluorosulfonyl)benzoic acid in standard aqueous media is driven by the protonated state of its carboxylic acid group at neutral or low pH. While the molecule has a moderate lipophilicity (LogP ~1.80)[1], it requires specific dielectric environments to dissolve without triggering premature degradation of the -SO₂F group.

Unlike highly reactive sulfonyl chlorides, the -SO₂F group is exceptionally stable and resists homolytic cleavage and standard hydrolysis, remaining intact across a wide pH range (pH 1–10)[2]. However, introducing strong bases or nucleophilic amines to force the compound into solution will result in irreversible warhead degradation[3].

Table 1: Physicochemical Profile & Solubility Matrix

PropertyValueExperimental Implication (Causality)
Molecular Weight 283.07 g/mol [1]Standard size for fragment-based drug discovery; requires precise molarity calculations for SuFEx stoichiometry.
Topological Polar Surface Area (TPSA) 71.44 Ų[1]Moderate polarity. Dictates the need for high-dielectric organic solvents (DMSO/MeCN) for initial solvation.
LogP ~1.80[1]Hydrophobic enough to crash out of aqueous buffers if the -COOH group is not deprotonated.
Stable pH Range 1.0 – 10.0[2]The -SO₂F warhead survives physiological buffers, but prolonged exposure to pH > 10 causes hydrolysis to sulfonate (-SO₃⁻).
Preferred Stock Solvents DMSO, MeCN, DMFMust be strictly anhydrous. Trace water combined with freeze-thaw cycles leads to insidious warhead degradation.
Incompatible Buffers Tris, Glycine, AminesPrimary/secondary amines act as nucleophiles, triggering premature SuFEx reactions before reaching the biological target[4].
Part 2: Frequently Asked Questions (FAQs)

Q1: I need a 50 mM stock solution, but the powder won't dissolve in water or PBS. What is the best approach? A: Do not use aqueous media for primary stock solutions. The protonated benzoic acid core is highly hydrophobic. You must use anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN). Causality: High-dielectric organic solvents disrupt the intermolecular crystal lattice forces of the solid without requiring the ionization of the carboxylic acid. Anhydrous conditions are critical because trace water in hygroscopic solvents like DMSO can slowly hydrolyze the -SO₂F group during extended storage.

Q2: When I dilute my DMSO stock into my biological assay buffer (PBS, pH 7.4), the compound immediately crashes out as a cloudy precipitate. How do I fix this? A: This is a classic dielectric shock. The sudden drop in solvent polarity causes the hydrophobic free-acid to nucleate and precipitate before the buffer can deprotonate the -COOH group. Solution: Pre-form the carboxylate salt in situ. Add a stoichiometric amount of a mild, non-nucleophilic base (like NaHCO₃) to your aqueous buffer before adding the DMSO stock. The deprotonated carboxylate (-COO⁻) is highly water-soluble and will not precipitate. Do NOT use strong bases like NaOH, as localized high pH will destroy the -SO₂F warhead.

Q3: Can I use Tris or HEPES buffer for my in vitro cell assays? A: You can use HEPES, but you must avoid Tris . Causality: Tris (tris(hydroxymethyl)aminomethane) contains a highly reactive primary amine. Sulfonyl fluorides are designed to react with nucleophiles (like lysine or serine residues) under precise activating conditions[3]. Tris will act as a competing nucleophile, engaging in a premature SuFEx reaction and neutralizing your warhead before it ever reaches your biological target[4]. Always use non-nucleophilic buffers like PBS or HEPES.

Part 3: Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes a validation checkpoint to confirm success before proceeding to your critical assays.

Protocol A: Preparation of 100 mM Anhydrous Stock Solution
  • Thermal Equilibration: Allow the sealed vial of 3-Bromo-4-(fluorosulfonyl)benzoic acid to equilibrate to room temperature for 30 minutes before opening.

    • Causality: Prevents condensation of ambient atmospheric moisture onto the powder, which would introduce water into your anhydrous system and risk -SO₂F hydrolysis.

  • Solvent Addition: Add the calculated volume of strictly anhydrous DMSO (≥99.9% purity, water ≤50 ppm) to achieve a 100 mM concentration.

  • Agitation: Vortex the vial gently for 60 seconds. Do not sonicate with heat.

    • Causality: Thermal energy combined with trace impurities can induce premature degradation of the sulfur(VI) center.

  • Storage: Aliquot the solution into single-use amber glass vials, purge the headspace with Argon or Nitrogen gas, and store at -20°C.

    • Validation Checkpoint: Visual inspection must reveal a completely clear, colorless solution. For rigorous QC, run an LC-MS (using a non-nucleophilic mobile phase); you should observe a single peak at m/z 281/283[M-H]⁻ without a corresponding sulfonate hydrolysis peak at m/z 280/282.

Protocol B: Aqueous Solubilization via In Situ Salt Formation
  • Buffer Preparation: Prepare your non-nucleophilic assay buffer (e.g., PBS) at pH 7.4.

  • Pre-Alkalyzation: Add 1.1 molar equivalents of Sodium Bicarbonate (NaHCO₃) relative to your final desired compound concentration into the aqueous buffer.

    • Causality: NaHCO₃ gently deprotonates the carboxylic acid (pKa ~4.0) to form a highly soluble sodium salt, without raising the bulk pH to levels that threaten the SuFEx warhead[2].

  • Dilution: Place the buffer on a magnetic stir plate. While vigorously stirring, inject the 100 mM DMSO stock solution dropwise directly into the vortex of the buffer to reach your final working concentration (ensure final DMSO concentration is ≤5%).

    • Causality: Rapid mechanical dispersion prevents localized high concentrations of the hydrophobic free acid, mitigating nucleation and precipitation.

    • Validation Checkpoint: Centrifuge the final working solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a pellet validates complete solubilization.

Part 4: Visual Workflows

The following diagrams map the logical decision trees for solubilization and the causal effects of pH on the compound's structural integrity.

Workflow A 3-Bromo-4-(fluorosulfonyl) benzoic acid (Solid) B Anhydrous DMSO / MeCN (Stock Solution) A->B Dissolve (100 mM) C Aqueous Buffer Dilution (Working Solution) B->C Dilute (≤5% DMSO) D Nucleophilic Buffers (e.g., Tris, Glycine) C->D Incorrect Buffer E Non-Nucleophilic Buffers (e.g., PBS, HEPES pH 7.4) C->E Correct Buffer F Premature SuFEx Reaction (Warhead Degradation) D->F Amine attack on -SO2F G Stable Solvated Ion (Ready for Assay) E->G -COOH deprotonation

Solubilization workflow preserving the SuFEx warhead of 3-Bromo-4-(fluorosulfonyl)benzoic acid.

pH_Causality Start Aqueous Environment Acidic pH < 4.0 (Acidic) Start->Acidic Neutral pH 7.0 - 8.0 (Physiological) Start->Neutral Basic pH > 10.0 (Strongly Basic) Start->Basic Precipitate Precipitation (-COOH protonated) Acidic->Precipitate Low Solubility Soluble High Solubility (-COO⁻ formed, -SO2F intact) Neutral->Soluble Optimal State Hydrolysis Warhead Hydrolysis (-SO2F → -SO3⁻) Basic->Hydrolysis Nucleophilic Attack

Effect of aqueous pH on the solubility and structural integrity of the fluorosulfonyl compound.

References
  • Title: Unconventional reactivity of sulfonyl fluorides Source: Spiral - Imperial College London URL: [Link]

  • Title: Sulfur fluoride exchange Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry Source: Journal of the American Chemical Society (ACS) URL: [Link]

Sources

Optimization

common pitfalls in handling 3-Bromo-4-(fluorosulfonyl)benzoic acid

Welcome to the Technical Support Center for Advanced Click Chemistry and Cross-Coupling Workflows. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic and opera...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Click Chemistry and Cross-Coupling Workflows. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic and operational challenges associated with 3-Bromo-4-(fluorosulfonyl)benzoic acid .

This bifunctional building block is a powerhouse in modern drug discovery, offering three distinct, orthogonal vectors for derivatization: a carboxylic acid (-COOH) for amide coupling, an aryl bromide (-Br) for transition-metal-catalyzed cross-coupling, and a fluorosulfonyl group (-SO₂F) for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. However, mastering its chemoselectivity requires a deep understanding of its latent reactivity.

Orthogonal Reactivity Workflow

To successfully utilize 3-Bromo-4-(fluorosulfonyl)benzoic acid, you must treat the molecule as a programmable system. The diagram below illustrates the divergent synthetic pathways available, provided the correct catalytic and environmental conditions are applied.

Reactivity SM 3-Bromo-4-(fluorosulfonyl) benzoic acid Amide Amide Coupling (HATU, DIPEA, Amine) SM->Amide targets -COOH Suzuki Suzuki Cross-Coupling (Pd cat., K3PO4, Ar-B(OH)2) SM->Suzuki targets -Br SuFEx SuFEx Click (DBU, Phenol/Amine) SM->SuFEx targets -SO2F Prod1 Amide Derivative (-SO2F and -Br intact) Amide->Prod1 Prod2 Aryl Derivative (-SO2F and -COOH intact) Suzuki->Prod2 Prod3 Fluorosulfate/Sulfamide (-Br and -COOH intact) SuFEx->Prod3

Figure 1: Orthogonal functionalization pathways of 3-Bromo-4-(fluorosulfonyl)benzoic acid.

Troubleshooting & FAQs

Pitfall 1: Chemoselectivity Failures During Amide Coupling

Q: During amide coupling with primary amines, I observe a mixture of the desired amide and a sulfonamide byproduct. How do I prevent the amine from attacking the -SO₂F group? A: This is a kinetic competition issue. The -SO₂F group is a "latent electrophile"[1]; it is highly stable due to the strong S-F bond and steric shielding of the S(VI) center, making it generally orthogonal to standard amide coupling[2]. However, highly nucleophilic, unhindered primary amines can slowly attack the S(VI) center if the reaction is left running for extended periods or if a vast excess of base is used.

  • Causality: Standard coupling reagents (e.g., HATU, EDC) activate the -COOH group almost instantaneously. If the amine is added before the -COOH is fully activated, or if excess amine is present for >12 hours, background SuFEx reactivity creeps in.

  • Solution: Pre-activate the carboxylic acid with HATU and DIPEA for 5–10 minutes at 0 °C before adding exactly 1.05 equivalents of the amine. Quench the reaction immediately upon completion (usually 1–2 hours).

Pitfall 2: Premature -SO₂F Degradation in Suzuki Cross-Coupling

Q: My -SO₂F group is hydrolyzing into a sulfonic acid during a Suzuki-Miyaura cross-coupling on the aryl bromide. Is the Palladium catalyst destroying my SuFEx handle? A: No, the Palladium catalyst is not the culprit. The -SO₂F group is highly inert to oxidative addition by Pd(0)[3]. The degradation is entirely base-driven.

  • Causality: Suzuki couplings typically require aqueous bases. Strong bases like NaOH, KOH, or Na₂CO₃ at elevated temperatures (>80 °C) provide enough hydroxide concentration to overcome the kinetic barrier of the S-F bond, leading to irreversible hydrolysis.

  • Solution: Switch to a milder, inorganic base such as K₃PO₄ or K₂CO₃ in a biphasic solvent system (e.g., THF/H₂O or Dioxane/H₂O) at 60 °C. Under these conditions, transmetalation occurs efficiently while the -SO₂F group remains >95% intact[4].

Pitfall 3: SuFEx Click Reaction Non-Starters

Q: I am trying to perform a SuFEx click reaction between the -SO₂F group and a target phenol, but I only recover unreacted starting material. Why isn't it "clicking"? A: Unlike standard NHS-esters or sulfonyl chlorides, sulfonyl fluorides do not react spontaneously with phenols or secondary amines at room temperature.

  • Causality: The SuFEx reaction requires specific catalytic activation to lower the activation energy of the S-O or S-N bond formation[5]. Without a catalyst, the system remains dormant.

  • Solution: You must introduce a strong amidine base, typically 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or BEMP (10–20 mol%). DBU acts as a nucleophilic catalyst or strongly hydrogen-bonds with the phenol, activating it for the precise displacement of the fluoride ion[6].

Quantitative Stability Data

To guide your experimental design, refer to the following self-validating dataset detailing the stability of the -SO₂F group under various common reaction environments.

Reaction EnvironmentReagents / BaseTemp (°C)Time (h)-SO₂F Intact (%)Primary Outcome
Amide Coupling DIPEA (3.0 eq), DMF2524> 98% Stable (Latent state)
Harsh Suzuki NaOH (1.0 M aq), Dioxane802< 5% Hydrolyzed to Sulfonate
Mild Suzuki K₃PO₄ (2.0 eq), THF/H₂O6012> 95% Stable (Latent state)
SuFEx Activation DBU (0.2 eq) + Phenol, MeCN254< 1% Reacted (Target Click)

Validated Experimental Protocols

The following protocols have been optimized to ensure absolute chemoselectivity. Treat each step as a critical parameter.

Protocol A: Chemoselective Amide Coupling (Targeting -COOH)

Objective: Form an amide bond without triggering SuFEx reactivity.

  • Activation: In an oven-dried flask under N₂, dissolve 3-Bromo-4-(fluorosulfonyl)benzoic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir at 0 °C for 10 minutes to form the active ester.

  • Coupling: Add the target amine (1.05 equiv) dropwise. Warm to room temperature (25 °C) and stir for 2 hours.

  • Workup: Dilute with EtOAc and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine. The -SO₂F group is stable to this brief acidic/basic wash.

  • Validation: Monitor via LC-MS. The mass should reflect the loss of H₂O, with the isotopic pattern of the Bromine atom clearly visible.

Protocol B: Chemoselective Suzuki-Miyaura Coupling (Targeting -Br)

Objective: Cross-couple the aryl bromide while preserving the -SO₂F group.

  • Preparation: Charge a Schlenk tube with the amide-derivatized starting material from Protocol A (1.0 equiv), the target Aryl Boronic Acid (1.2 equiv), K₃PO₄ (2.0 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Solvent: Add a degassed mixture of THF and H₂O (4:1 v/v, 0.1 M).

  • Reaction: Seal the tube and heat to 60 °C for 12 hours. Crucial: Do not exceed 60 °C to prevent background hydrolysis of the -SO₂F group.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black, and extract with EtOAc.

Protocol C: SuFEx Click Reaction (Targeting -SO₂F)

Objective: Conjugate the latent -SO₂F group to a target phenol or amine.

  • Preparation: Dissolve the advanced intermediate (1.0 equiv) and the target phenol/amine (1.2 equiv) in anhydrous Acetonitrile (0.1 M).

  • Catalysis: Add DBU (0.2 equiv) dropwise at room temperature. Note: If reacting with a highly deactivated phenol, stoichiometric DBU or BEMP may be required.

  • Reaction: Stir at room temperature for 4–6 hours. The reaction is driven by the thermodynamically highly favorable formation of the S-O or S-N bond and the release of fluoride.

  • Purification: Concentrate under reduced pressure and purify via silica gel chromatography.

References

  • Source: National Science Foundation (nsf.gov)
  • The Emerging Applications of Sulfur(VI)
  • Source: Royal Society of Chemistry (rsc.org)
  • ARTICLE - La Trobe (Fluorosulfuryl imidazolium salts)
  • Source: American Chemical Society (acs.org)
  • Source: Chinese Chemical Society (ccspublishing.org.cn)

Sources

Troubleshooting

Technical Support Center: Purification of 3-Bromo-4-(fluorosulfonyl)benzoic Acid Derivatives

Welcome to the technical support guide for the purification of 3-bromo-4-(fluorosulfonyl)benzoic acid and its derivatives. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-bromo-4-(fluorosulfonyl)benzoic acid and its derivatives. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and professionals in drug development. Our goal is to equip you with the scientific rationale and practical steps to overcome common purification challenges associated with this important class of chemical building blocks.

Introduction

3-Bromo-4-(fluorosulfonyl)benzoic acid is a versatile reagent, particularly valuable in medicinal chemistry and chemical biology. Its three key functional groups—a carboxylic acid, a bromine atom, and a reactive sulfonyl fluoride—offer multiple handles for synthetic transformations. However, the very reactivity that makes this compound useful also presents unique purification challenges. The primary obstacle is the moisture sensitivity of the sulfonyl fluoride group, which can readily hydrolyze to the corresponding sulfonic acid. This guide will address this and other common issues to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when purifying 3-bromo-4-(fluorosulfonyl)benzoic acid?

A1: The most significant challenge is preventing the hydrolysis of the sulfonyl fluoride (-SO₂F) group to the corresponding sulfonic acid (-SO₃H). Sulfonyl fluorides, while generally more stable than sulfonyl chlorides, are still susceptible to hydrolysis, especially under basic conditions or in the presence of nucleophiles like water.[1][2][3] This hydrolysis product is highly polar and can complicate purification, often requiring chromatographic methods for removal.

Q2: What are the most common impurities I should expect?

A2: Besides the sulfonic acid hydrolysis product, common impurities may include:

  • Starting materials: Unreacted starting materials from the synthesis.

  • Isomeric impurities: Positional isomers such as 4-bromo-3-(fluorosulfonyl)benzoic acid.

  • Residual solvents: Solvents used in the reaction or workup.

  • Byproducts from synthesis: Depending on the synthetic route, other halogenated or sulfonated species may be present.

Q3: How stable is the sulfonyl fluoride group to different conditions?

A3: The S-F bond in aryl sulfonyl fluorides is considerably stable compared to other sulfonyl halides.[3] They are generally resistant to reduction and thermolysis.[2][4] However, their stability is pH-dependent. They are most stable under neutral to acidic conditions and are more rapidly hydrolyzed under basic conditions.[5] For purification, it is crucial to use anhydrous solvents and avoid basic additives or media (e.g., basic alumina).

Q4: Which analytical techniques are best for assessing the purity of the final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹⁹F NMR: NMR is invaluable for structural confirmation and identifying fluorine-containing impurities. Quantitative NMR (qNMR) can determine absolute purity against a certified internal standard.[6]

  • HPLC/UPLC: Reversed-phase HPLC with a C18 column is excellent for separating the target compound from its more polar hydrolysis byproduct.[6][7] A typical mobile phase would be a gradient of water and acetonitrile with an acidic modifier like formic acid or TFA.

  • LC-MS: Provides molecular weight confirmation of the main peak and any impurities, which is particularly useful for identifying byproducts like the sulfonic acid.

  • Melting Point: A sharp melting point is a good indicator of high purity for crystalline solids.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 3-bromo-4-(fluorosulfonyl)benzoic acid derivatives.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low yield after aqueous workup. 1. Hydrolysis of the sulfonyl fluoride to the highly water-soluble sulfonic acid. 2. Emulsion formation during extraction.1. Minimize contact with water: Use anhydrous solvents for extraction (e.g., ethyl acetate, DCM). If an aqueous wash is necessary, use acidified water (pH ~2-3) and perform the wash quickly at low temperatures. 2. Break emulsions: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer.
Product "oils out" instead of crystallizing. 1. Presence of impurities depressing the melting point. 2. The solution is too concentrated, causing precipitation above the compound's melting point. 3. Rapid cooling of a supersaturated solution.1. Attempt co-distillation: Dissolve the oil in a volatile, anhydrous solvent (e.g., toluene, DCM) and evaporate under reduced pressure to remove residual water or other volatile impurities. Repeat 2-3 times. 2. Modify solvent system: Add a non-polar "anti-solvent" (e.g., hexanes, heptane) dropwise to a solution of the oil in a minimal amount of a good solvent (e.g., ethyl acetate, DCM) to induce precipitation. 3. Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[8][9]
TLC/HPLC shows a new, very polar spot/peak after purification. 1. This is almost certainly the sulfonic acid hydrolysis product. 2. This can occur during column chromatography if the silica gel is not anhydrous or if protic/basic solvents are used.1. Confirm identity: Use LC-MS to check for a mass corresponding to the sulfonic acid (M-F+OH). 2. Re-purify under anhydrous conditions: If using column chromatography, use oven-dried silica gel and anhydrous solvents. A gradient elution from a non-polar solvent (e.g., hexanes) to a moderately polar solvent (e.g., ethyl acetate) is recommended. Avoid highly protic solvents like methanol if possible.
Low recovery from silica gel column chromatography. 1. The compound is highly polar and is irreversibly binding to the silica gel. 2. On-column degradation/hydrolysis of the sulfonyl fluoride.1. Modify the mobile phase: Add a small amount of acetic or formic acid (0.1-1%) to the eluent to protonate the carboxylic acid and reduce streaking and strong binding. 2. Use a different stationary phase: Consider using a less acidic stationary phase like Florisil or using reversed-phase chromatography (C18 silica) if the compound is sufficiently non-polar.
Visualization of Key Processes

A common challenge is the unintended hydrolysis of the sulfonyl fluoride. The diagram below illustrates this degradation pathway.

G Start 3-Bromo-4-(fluorosulfonyl)benzoic acid (-SO₂F) Impurity 3-Bromo-4-(sulfo)benzoic acid (-SO₃H) Start->Impurity Hydrolysis Conditions H₂O (Moisture, Nucleophilic Attack) Conditions->Start

Caption: The hydrolysis pathway of the sulfonyl fluoride to sulfonic acid.

Choosing the correct purification strategy is critical. The following decision tree can guide your choice between recrystallization and chromatography.

G Start Crude Product IsSolid Is the crude product a solid? Start->IsSolid PurityCheck Assess purity by TLC/¹H NMR IsSolid->PurityCheck Yes Oil Crude is an oil IsSolid->Oil No Recrystallize Purify by Recrystallization PurityCheck->Recrystallize High Purity (>85%) Impurities have different solubility Chromatography Purify by Column Chromatography PurityCheck->Chromatography Low Purity (<85%) Impurities have similar polarity Oil->Chromatography

Caption: Decision tree for selecting a primary purification strategy.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexanes)

This protocol is suitable when the crude product is a solid with relatively high purity (>85%) and the main impurities have different solubility profiles.

Rationale: The principle of recrystallization relies on the difference in solubility of the compound in a hot versus a cold solvent.[8][10] A mixed solvent system is used here, where the compound is soluble in the "good" solvent (ethyl acetate) and insoluble in the "poor" or "anti-solvent" (hexanes). This allows for fine-tuned control over the crystallization process.

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 3-bromo-4-(fluorosulfonyl)benzoic acid in a minimum amount of hot ethyl acetate. Heat the mixture gently on a hot plate in a fume hood.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Induce Crystallization: Remove the flask from the heat and allow it to cool slowly towards room temperature. Once cooling begins, slowly add hexanes dropwise while swirling the flask until the solution becomes faintly cloudy (the cloud point).

  • Crystal Growth: Add a few drops of hot ethyl acetate to redissolve the cloudiness and then allow the flask to cool undisturbed to room temperature. For optimal crystal growth and purity, slow cooling is essential.[8]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for 20-30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent. Characterize the final product by NMR, LC-MS, and melting point.

Protocol 2: Flash Column Chromatography

This method is necessary for purifying crude material that is an oil or a low-purity solid, especially when impurities have similar polarities to the product.

Rationale: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[7] By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity. The addition of a small amount of acid to the mobile phase can improve peak shape for carboxylic acids by suppressing deprotonation.

Procedure:

  • Select Solvent System: Using thin-layer chromatography (TLC), determine a suitable solvent system. A good system will give the desired product an Rf value of ~0.25-0.35. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) with 0.5% acetic acid.

  • Prepare the Column: Dry pack a glass column with silica gel. Equilibrate the column by passing several column volumes of the initial, low-polarity mobile phase through the silica gel.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane (DCM). If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the dried powder to the top of the column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by slowly increasing the percentage of ethyl acetate.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Final Product: Place the flask under high vacuum to remove any residual solvent. Obtain the final mass and characterize the product for purity.

References

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Taponard, A., Berthelon, R., & Tlili, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. ResearchGate. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). Royal Society of Chemistry. [Link]

  • Al-Faiyz, Y. S. S., Ali, A., & As-Sadeq, H. H. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC. [Link]

  • Taponard, A., Berthelon, R., & Tlili, A. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. (2023). PubMed. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2026). ResearchGate. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025). ChemRxiv. [Link]

  • Kice, J. L., & Lunney, E. A. (1975). Catalysis of the hydrolysis of aryl sulfonyl fluorides by acetate ion and triethylamine. The Journal of Organic Chemistry. [Link]

  • Preparation of 3-bromo-4-fluoro-benzoic acid. (1983).
  • METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID. (n.d.).
  • NMAM 6012: Sulfuryl Fluoride. (2016). CDC. [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Unknown Source. [Link]

  • Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography-Microwave Plasma Torch Ionization Mass Spectrometry. (2024). PubMed. [Link]

  • Bromobenzoic Acids both In Vitro and In Vivo. (n.d.). Chromatography Today. [Link]

  • 3-bromo-4-(fluorosulfonyl)benzoic acid (C7H4BrFO4S). (n.d.). PubChemLite. [Link]

  • Purification of Products. (2025). Chemistry LibreTexts. [Link]

Sources

Optimization

refining analytical methods for detecting 3-Bromo-4-(fluorosulfonyl)benzoic acid adducts

Technical Support Center: Refining Analytical Methods for 3-Bromo-4-(fluorosulfonyl)benzoic Acid Adduct Detection From the Scientist's Desk: Understanding the SuFEx Warhead As a Senior Application Scientist, I frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Refining Analytical Methods for 3-Bromo-4-(fluorosulfonyl)benzoic Acid Adduct Detection

From the Scientist's Desk: Understanding the SuFEx Warhead

As a Senior Application Scientist, I frequently consult with researchers struggling to detect covalent adducts formed by 3-Bromo-4-(fluorosulfonyl)benzoic acid. The fluorosulfonyl (-SO₂F) group is a highly privileged Sulfur(VI) Fluoride Exchange (SuFEx) warhead. Unlike highly reactive and unstable sulfonyl chlorides, fluorosulfonyls maintain excellent stability in aqueous buffers, reacting selectively with nucleophilic amino acids (Lys, Tyr, His, Ser, Thr) only when driven by spatial proximity within a protein binding pocket[1].

However, attaching a bulky, brominated aromatic ring to a peptide fundamentally alters its physicochemical properties. This guide is designed to give you full autonomy over your analytical pipeline by helping you troubleshoot the complex interplay between reaction kinetics, chromatographic retention, and mass spectrometric ionization.

Phase 1: Diagnostic Troubleshooting Hub (FAQs)

Q1: I am observing a -18 Da mass shift on my target protein instead of the expected +263 Da adduct. Is my probe degraded? A: Your probe is likely intact, but you are observing a well-documented side reaction. When fluorosulfonyl warheads react with Serine or Threonine residues, they initially form a sulfonate ester. However, depending on the local basic microenvironment of the protein pocket, this intermediate can undergo rapid β -elimination. This reaction sheds the entire probe along with a water molecule, converting the Serine into dehydroalanine (or Threonine into dehydrobutyrine), resulting in a net -18 Da mass shift. Actionable Insight: Do not discard this data. The -18 Da shift is a highly reliable diagnostic reporter for target engagement at Ser/Thr sites.

Q2: My modified peptides are exhibiting severe peak tailing or are completely missing during LC-MS/MS. How do I recover them? A: 3-Bromo-4-(fluorosulfonyl)benzoic acid adds a massive hydrophobic and bulky aromatic moiety to your peptides. Standard C18 stationary phases often trap these bulky adducts, leading to irreversible binding or severe peak tailing due to secondary silanol interactions. Actionable Insight: Switch your chromatography to a polymeric reverse-phase column, such as a PLRP-S column. Polymeric stationary phases lack silanol groups and have been proven as highly effective alternatives to C18 for the reverse-phase LC-MS/MS detection of bulky covalent probe adducts[2].

Q3: My cell lysates are incredibly complex. How can I confidently distinguish a true SuFEx adduct from background chemical noise? A: You must leverage the built-in isotopic signature of the Bromine atom. In nature, Bromine exists as a nearly 1:1 ratio of two stable isotopes: 79Br and 81Br . Actionable Insight: Filter your MS1 precursor data for isotopic doublets separated by exactly ~1.998 Da (for z=1 ) or ~1 Da (for z=2 ) of equal intensity. If this distinct 1:1 doublet is missing, the peak is a false positive.

Phase 2: Logical Workflows & Visualizations

To ensure reproducible detection, your analytical pipeline must be structured to catch failures early. Below is the self-validating workflow we recommend for all SuFEx-based chemical proteomics.

LCMS_Workflow N1 1. SuFEx Labeling (3-Br-4-FSBA) N2 Intact MS Check (+263 Da Shift?) N1->N2 N3 Optimize Buffer (Remove Amines) N2->N3 No N4 2. Trypsin Digestion N2->N4 Yes N3->N1 N5 3. LC Separation N4->N5 N6 Peak Tailing? N5->N6 N7 Use PLRP-S Column N6->N7 Yes N8 4. MS1 Detection (79Br/81Br Doublet) N6->N8 No N7->N5 N9 5. MS2 Fragmentation (Site Localization) N8->N9

Self-validating LC-MS/MS workflow for 3-Br-4-FSBA adduct detection.

The chemical fate of the fluorosulfonyl warhead depends entirely on the nucleophile it encounters. Benzamide-sulfonyl fluorides react readily with Lysine or Tyrosine to form stable adducts, but can face stability issues or alternative reaction pathways (like β -elimination) depending on the microenvironment[3].

Mechanism A Target Protein (Nucleophile: Tyr/Lys) C Stable Adduct (+263.9 Da) A->C SuFEx B 3-Br-4-FSBA Probe B->C E Unstable Intermediate B->E D Target Protein (Nucleophile: Ser/Thr) D->E SuFEx F Beta-Elimination (-18 Da, Dehydroalanine) E->F Hydrolysis

SuFEx reaction pathways: stable adduct formation vs. beta-elimination.

Phase 3: Quantitative Data & Metrics

To accurately program your mass spectrometer's inclusion lists and data analysis software, use the exact monoisotopic mass shifts provided below.

Table 1: Expected Mass Shifts for 3-Bromo-4-(fluorosulfonyl)benzoic acid Adducts

Target NucleophileReaction MechanismChemical Formula AddedMonoisotopic Mass Shift ( 79Br )Monoisotopic Mass Shift ( 81Br )
Tyrosine (-OH) SuFEx (Sulfonate ester) C7​H4​BrO4​S +262.901 Da+264.899 Da
Lysine (-NH 2​ ) SuFEx (Sulfonamide) C7​H4​BrO3​S +262.901 Da+264.899 Da
Histidine (-NH) SuFEx (Sulfonamide) C7​H4​BrO3​S +262.901 Da+264.899 Da
Serine (-OH) β -elimination H2​O loss-18.011 Da (Dehydroalanine)N/A
Threonine (-OH) β -elimination H2​O loss-18.011 Da (Dehydrobutyrine)N/A

Note: The mass difference between the 79Br and 81Br isotopes is exactly 1.998 Da. Ensure your MS1 tolerance is set tightly (e.g., < 5 ppm) to accurately capture this doublet.

Phase 4: Self-Validating Experimental Protocol

This protocol incorporates mandatory validation checkpoints to ensure that failures in labeling, digestion, or chromatography are caught before consuming valuable mass spectrometer time.

Step 1: Buffer Exchange & Preparation

  • Action: Ensure the target protein (1–5 µM) is in a primary-amine-free buffer (e.g., 50 mM HEPES, pH 7.4, or PBS).

  • Causality: Primary amines (like Tris) act as competing nucleophiles, prematurely quenching the fluorosulfonyl warhead before it can engage the target protein.

Step 2: Probe Incubation

  • Action: Add 3-Bromo-4-(fluorosulfonyl)benzoic acid to a final concentration of 10–50 µM from a 10 mM DMSO stock. Keep the final DMSO concentration < 2% to prevent protein precipitation. Incubate at room temperature for 2–4 hours.

  • Validation Checkpoint 1 (Intact MS): Divert 5% of the reaction mixture to intact protein LC-MS. You must observe a mass shift of +262.9 Da / +264.9 Da. If no shift is observed, halt the workflow; the SuFEx reaction has failed.

Step 3: Denaturation & Alkylation

  • Action: Add Urea to a final concentration of 8M to unfold the protein and expose buried modified residues. Add 10 mM DTT (30 min, 37°C), followed by 20 mM Iodoacetamide (30 min, RT, in the dark).

Step 4: Proteolytic Digestion

  • Action: Dilute the Urea concentration to < 2M using 50 mM Ammonium Bicarbonate. Add Trypsin/Lys-C mix (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

  • Validation Checkpoint 2 (Digestion Efficiency): Run a rapid 15-minute LC-UV check. The disappearance of the intact protein peak validates successful digestion.

Step 5: Desalting & LC-MS/MS Analysis

  • Action: Acidify the sample with 1% TFA (pH < 3) and desalt using a polymeric solid-phase extraction (SPE) StageTip.

  • Action: Inject onto a PLRP-S column. Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 60 minutes.

  • Causality: As established in chemical proteomics literature, PLRP-S effectively resolves bulky, hydrophobic adducts that would otherwise irreversibly bind to standard C18 silica[2].

References

  • [1] Clickable Multitargeting Cross-Linkers Based on SuFEx for In Vivo Cross-Linking Mass Spectrometry. Analytical Chemistry - ACS Publications.

  • [2] Direct Target Site Identification of a Sulfonyl–Triazole Covalent Kinase Probe by LC-MS Chemical Proteomics. Analytical Chemistry - ACS Publications.

  • [3] Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC - NIH.

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC.

Sources

Troubleshooting

Technical Support Center: Optimizing SuFEx Workflows &amp; Minimizing Off-Target Effects

Welcome to the Application Support Hub. As a Senior Application Scientist specializing in targeted covalent inhibitors (TCIs), I frequently guide research teams through the "covalent double-edged sword": achieving irreve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist specializing in targeted covalent inhibitors (TCIs), I frequently guide research teams through the "covalent double-edged sword": achieving irreversible target engagement while mitigating promiscuous toxicity. 3-Bromo-4-(fluorosulfonyl)benzoic acid is an incredibly powerful building block for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, offering a highly reactive electrophilic warhead and a versatile carboxylic acid handle for ligand conjugation. However, its high intrinsic reactivity often leads to off-target labeling.

This guide is engineered to help you troubleshoot these issues, understand the underlying causality of SuFEx kinetics, and design self-validating experimental workflows.

Mechanistic Overview: The Kinetics of Off-Target Labeling

To minimize off-target effects, we must first understand the causality of covalent binding. Covalent modification is a two-step process: the probe must first form a reversible complex with the target (governed by Kd​ ), followed by a proximity-driven chemical reaction (governed by kinact​ ). Off-target effects manifest when the intrinsic reactivity of the warhead outpaces the requirement for high-affinity binding, allowing random bimolecular collisions to drive irreversible labeling of abundant nucleophiles (1)[1].

G cluster_target On-Target Pathway (Affinity-Driven) cluster_offtarget Off-Target Pathway (Reactivity-Driven) Probe 3-Br-4-SO2F-BA Probe Target Target Protein Probe->Target Specific Fit OffTarget Off-Target Proteome Probe->OffTarget Diffusion RevComplex Reversible Complex Target->RevComplex Binding CovAdduct Specific Adduct RevComplex->CovAdduct Reaction ToxAdduct Promiscuous Labeling OffTarget->ToxAdduct Collision

Fig 1: Kinetic differentiation of SuFEx target engagement versus off-target promiscuity.

Frequently Asked Questions (FAQs)

Q: Why does my derivative of 3-Bromo-4-(fluorosulfonyl)benzoic acid show such high background labeling in live cells? A: The root cause lies in the electronic structure of the molecule. The core structure contains an ortho-bromine atom relative to the -SO2F group. While this provides a synthetic cross-coupling handle, the halogen inductively withdraws electron density from the S(VI) center, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy. This makes the sulfonyl fluoride highly electrophilic. If your attached targeting ligand has a weak affinity ( Kd​>1μM ), the probe diffuses freely, and the "hot" warhead reacts indiscriminately with surface-exposed lysines and tyrosines (1)[1].

Q: How does the protein microenvironment dictate SuFEx reactivity? A: SuFEx warheads are "latent" electrophiles, meaning they require activation by the local protein microenvironment. A properly designed probe places the -SO2F group near a basic residue (like histidine or arginine) in the binding pocket. This basic residue lowers the pKa​ of the target nucleophile (e.g., a tyrosine hydroxyl) and stabilizes the leaving fluoride ion via hydrogen bonding (2)[2]. If off-target proteins possess similar hyper-reactive microenvironments, promiscuous labeling occurs.

Q: Should I switch to a different SuFEx warhead to reduce toxicity? A: If optimizing the non-covalent affinity of your ligand does not resolve the background, consider bioisosteric replacement. Transitioning from a sulfonyl fluoride to an aryl fluorosulfate (-OSO2F) introduces an oxygen atom that donates electron density, raising the LUMO and dramatically increasing hydrolytic stability. Aryl fluorosulfates generally exhibit near-zero off-target labeling unless perfectly positioned in a complementary pocket (2)[2].

Troubleshooting Guides

Issue 1: High Proteome-Wide Background in Chemoproteomic (ABPP) Assays

  • Symptom: SDS-PAGE in-gel fluorescence shows intense, non-specific banding across the entire molecular weight range.

  • Root Cause: Probe concentration exceeds the target Kd​ by orders of magnitude, forcing bimolecular collision-driven reactions rather than affinity-driven intramolecular reactions.

  • Resolution:

    • Titrate the probe concentration down to 10–100 nM.

    • Shorten the labeling incubation time from 4 hours to 30 minutes.

    • Switch from whole-cell lysate labeling to live-cell labeling. Intact cellular compartments and high endogenous glutathione levels naturally buffer highly reactive electrophiles, reducing artifactual labeling (3)[3].

Issue 2: Target Engagement is Confirmed, but Cellular Toxicity is High

  • Symptom: The target protein is successfully modified in live cells, but the cells exhibit rapid apoptosis or phenotypic toxicity unrelated to the target's biological function.

  • Root Cause: The probe is depleting essential off-target proteins or reacting with intracellular thiols. While -SO2F is generally resistant to thiols, highly reactive variants can still form unstable adducts that deplete cellular antioxidant defenses.

  • Resolution:

    • Perform a competitive wash-out experiment to confirm the toxicity is driven by the covalent mechanism and not the scaffold itself.

    • Mask the carboxylic acid handle (if unconjugated) as an ester prodrug. Free carboxylic acids can lead to active transport accumulation and non-specific electrostatic interactions that artificially increase local probe concentrations.

Self-Validating Experimental Protocol: Competitive ABPP for Off-Target Quantification

To ensure scientific integrity, every covalent probe must be evaluated using a self-validating system. This protocol incorporates built-in controls to definitively separate affinity-driven target engagement from non-specific chemical reactivity (4)[4].

Step 1: Proteome Preparation & Stratification

  • Harvest cells and lyse in PBS with protease inhibitors (strictly avoid DTT/EDTA, which can interfere with downstream click chemistry).

  • Validation Checkpoint 1 (Denaturation Control): Split the lysate into two aliquots. Heat one aliquot at 95°C for 10 minutes to denature the proteome. True SuFEx labeling requires a folded, structurally intact binding pocket. Causality confirmation: If the probe labels the denatured lysate equally to the native lysate, the warhead is too intrinsically reactive and is modifying exposed residues indiscriminately.

Step 2: Competitive Displacement

  • Aliquot the native lysate (adjust to 2 mg/mL protein concentration).

  • Validation Checkpoint 2 (Affinity Control): Pre-incubate one cohort with a 50x molar excess of the non-covalent parent ligand (lacking the -SO2F group) for 30 minutes at 37°C. Causality confirmation: This proves that labeling is driven by specific pocket recognition. True targets will show >80% reduction in signal, whereas off-targets driven by pure electrophilicity will remain unchanged.

Step 3: SuFEx Probe Incubation

  • Add the alkyne-tagged 3-Bromo-4-(fluorosulfonyl)benzoic acid probe (optimized to 0.5 µM) to all samples.

  • Incubate for 1 hour at 37°C to allow the two-step covalent modification to occur.

Step 4: CuAAC Click Chemistry

  • Add the click mixture to the lysates: TAMRA-azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM).

  • React for 1 hour at room temperature in the dark.

Step 5: Quantitative Readout

  • Quench the reaction with 4x Laemmli buffer, boil for 5 minutes, and resolve via SDS-PAGE.

  • Scan for in-gel fluorescence (e.g., Typhoon scanner). Quantify the band intensities to calculate the specific vs. non-specific labeling ratios.

Quantitative Data Presentation: SuFEx Electrophile Comparison

To aid in your structural design, the following table summarizes the kinetic parameters of different SuFEx warheads, illustrating how tuning the electrophile minimizes off-target propensity.

Electrophile TypeExample MotifIntrinsic Reactivity (LUMO Energy)Primary Target ResiduesOff-Target PropensityAqueous Half-Life (pH 7.4)
Sulfonyl Fluoride 3-Br-4-SO2F-BAHigh (-1.5 to -2.0 eV)Tyr, Lys, His, SerHigh~12–24 hours
Aryl Fluorosulfate Ar-OSO2FLow (-0.5 to -1.0 eV)Tyr, LysLow> 7 days
Sulfonimidoyl Fluoride RN=S(O)FTunableTyr, LysVery Low> 14 days
References
  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Publications. 1

  • Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. NIH. 2

  • Sulfur (VI) fluoride exchange (SuFEx): a versatile tool to profile protein-biomolecule interactions for therapeutic development. ResearchGate. 4

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. NIH. 3

Sources

Optimization

improving the efficiency of 3-Bromo-4-(fluorosulfonyl)benzoic acid labeling in cell lysates

Technical Support Center: 3-Bromo-4-(fluorosulfonyl)benzoic acid (BFA) Labeling Welcome to the technical support guide for 3-Bromo-4-(fluorosulfonyl)benzoic acid (BFA). This document is designed for researchers, scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Bromo-4-(fluorosulfonyl)benzoic acid (BFA) Labeling

Welcome to the technical support guide for 3-Bromo-4-(fluorosulfonyl)benzoic acid (BFA). This document is designed for researchers, scientists, and drug development professionals utilizing BFA as a covalent probe for chemical proteomics and target identification studies in complex biological matrices like cell lysates. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries regarding the use of BFA.

Q1: What is 3-Bromo-4-(fluorosulfonyl)benzoic acid (BFA) and how does it work?

A1: 3-Bromo-4-(fluorosulfonyl)benzoic acid (BFA) is a covalent chemical probe. Its key feature is the sulfonyl fluoride (-SO₂F) electrophilic "warhead". This group reacts with nucleophilic amino acid residues on proteins to form a stable, covalent sulfonyl-enzyme bond.[1] This irreversible labeling allows for the durable tagging of protein targets, making it a powerful tool for activity-based protein profiling (ABPP) and target identification.[1][2] The benzoic acid and bromo substituents modulate the reactivity and steric profile of the probe.

Q2: What types of amino acid residues does BFA react with?

A2: The sulfonyl fluoride moiety is a privileged electrophile due to its balance of aqueous stability and reactivity.[3] It is known to covalently modify a range of nucleophilic amino acid side chains, including serine, threonine, lysine, tyrosine, cysteine, and histidine.[3][4] The specific residue targeted on a protein is highly context-dependent, relying on the residue's accessibility and the unique microenvironment of the protein's binding pocket which can enhance the nucleophilicity of the side chain.[5][6]

Q3: What are the key advantages of using BFA over other covalent probes?

A3: Compared to more aggressive electrophiles like sulfonyl chlorides, sulfonyl fluorides like BFA exhibit significantly improved thermodynamic stability in aqueous buffers, which is critical for experiments in cell lysates.[3] This stability minimizes rapid, non-specific reactions and probe hydrolysis, allowing for more controlled and selective target labeling.[6][7] Their ability to target a wider range of nucleophilic residues beyond just cysteine provides a broader net for capturing novel protein targets.[3]

Q4: How should I prepare and store BFA stock solutions?

A4: BFA should be dissolved in an anhydrous organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10-100 mM). Store this stock solution at -20°C or -80°C, protected from moisture. It is crucial to prepare fresh working dilutions in your aqueous experimental buffer immediately before use to minimize hydrolysis of the sulfonyl fluoride group, which can occur in aqueous environments, especially at higher pH.[1]

Experimental Workflow & Mechanism

The following diagrams illustrate the general experimental workflow for a BFA-based chemoproteomic experiment and the underlying chemical mechanism of protein labeling.

BFA_Workflow cluster_prep Sample Preparation cluster_labeling Labeling Reaction cluster_downstream Downstream Analysis lysis Cell Lysis (with Protease Inhibitors) concentration Protein Quantification (e.g., BCA Assay) lysis->concentration add_probe Add BFA Probe (Titrate Concentration) concentration->add_probe incubation Incubate (Time & Temperature) add_probe->incubation quench Quench Reaction (e.g., with Nucleophile) incubation->quench click_chem Click Chemistry (Add Reporter Tag, e.g., Biotin-Azide) quench->click_chem enrichment Target Enrichment (Streptavidin Beads) click_chem->enrichment digest On-Bead Digestion (Trypsin) enrichment->digest ms_analysis LC-MS/MS Analysis digest->ms_analysis

Caption: General chemoproteomics workflow using a BFA probe.

Caption: Covalent modification of a protein by a BFA probe.

Troubleshooting Guide

This section is structured to help you diagnose and solve specific problems you may encounter during your experiments.

Problem Potential Cause Recommended Solution & Scientific Rationale
Low or No Labeling Efficiency 1. Inactive/Hydrolyzed BFA Probe: The sulfonyl fluoride group is susceptible to hydrolysis in aqueous solutions.[6][7]Solution: Always prepare fresh working dilutions of BFA from a high-concentration, anhydrous DMSO stock immediately before adding to the lysate. Ensure the DMSO stock is stored properly at -20°C or -80°C with desiccation to prevent moisture contamination.
2. Suboptimal pH: The reactivity of the sulfonyl fluoride warhead and the nucleophilicity of target amino acid side chains are pH-dependent.Solution: The optimal pH for labeling is typically between 7.4 and 8.5. A pH below 7.0 may protonate key nucleophiles (like histidine or lysine), reducing their reactivity. A pH above 9.0 can accelerate probe hydrolysis. Buffer your lysate to a stable pH within this range (e.g., with HEPES or Tris).
3. Insufficient Probe Concentration/Incubation Time: The labeling reaction follows kinetic principles.Solution: Perform a dose-response experiment to determine the optimal BFA concentration (e.g., 10 µM - 200 µM). Also, optimize the incubation time (e.g., 30 min to 2 hours). Start with the recommendations in Table 1 and adjust based on your specific system.
High Background / Non-Specific Labeling 1. Excessive Probe Concentration: High concentrations of BFA can lead to off-target labeling of highly abundant, accessible proteins.[6]Solution: Titrate the BFA concentration downwards. The goal is to use the lowest concentration that provides robust labeling of your target(s) of interest while minimizing background. A competitive profiling experiment can help validate on-target engagement.[8][9]
2. Overly Long Incubation Time: Extended incubation can allow the probe to react with less-reactive, non-target sites.Solution: Reduce the incubation time. A time-course experiment (e.g., 15, 30, 60, 120 minutes) can identify the point where on-target labeling is maximized before significant off-target binding occurs.
3. Ineffective Quenching: Unreacted BFA probe remaining in the sample can continue to react during downstream processing steps.Solution: After the labeling incubation, quench the reaction by adding a small-molecule nucleophile, such as Tris buffer or β-mercaptoethanol (BME), to scavenge any remaining active probe.
Protein Degradation or Precipitation 1. Endogenous Protease Activity: Cell lysis releases proteases from compartments, which can degrade proteins in the lysate.[10][11][12]Solution: Always add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[13] This is a non-negotiable step to maintain proteome integrity.[10][11] Work quickly and keep samples on ice or at 4°C whenever possible.
2. High Final DMSO Concentration: While necessary for the probe stock, high concentrations of DMSO (>5% v/v) can destabilize some proteins.[14][15][16]Solution: Ensure the final concentration of DMSO in the labeling reaction is kept low, ideally ≤1-2% (v/v). This may require preparing a more dilute intermediate stock of BFA if your initial stock is highly concentrated.
Poor LC-MS/MS Identification 1. Sample Complexity: Highly abundant proteins can mask the signal from lower-abundance labeled targets.[17]Solution: After enrichment of BFA-labeled proteins (e.g., via a clickable biotin tag and streptavidin beads), ensure stringent washing steps to remove non-specifically bound proteins. Consider using detergents like SDS in your wash buffers to reduce non-specific binding.[8]
2. Inefficient Trypsin Digestion: Incomplete digestion leads to peptides that are too long or have missed cleavages, which are harder to identify by mass spectrometry.[18]Solution: Ensure proteins are fully denatured, reduced, and alkylated before adding trypsin. Use a high-quality, sequencing-grade trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50) and allow for sufficient digestion time (e.g., overnight at 37°C).

Detailed Experimental Protocols

Protocol 1: Preparation of BFA Stock Solution

  • Safety First: Handle solid BFA powder and DMSO in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

  • Calculation: Determine the mass of BFA needed to prepare a 100 mM stock solution in anhydrous DMSO.

  • Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the BFA powder.

  • Vortexing: Vortex the solution thoroughly until the BFA is completely dissolved.

  • Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Protocol 2: Labeling of Proteins in Cell Lysate with BFA

  • Cell Lysis: Lyse cells in a suitable buffer (e.g., PBS or Tris-HCl, pH 7.5) containing a freshly added protease inhibitor cocktail.[13] Perform lysis on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Carefully collect the supernatant and determine the protein concentration using a standard method like the BCA assay.

  • Normalization: Adjust the protein concentration of all samples to a consistent value (e.g., 1-2 mg/mL) using the lysis buffer.

  • Probe Addition: Thaw a single-use aliquot of BFA stock solution. Add the required volume to the lysate to achieve the desired final concentration (e.g., 50 µM). Ensure the final DMSO concentration remains below 2%. Include a vehicle control sample treated with an equivalent volume of DMSO.

  • Incubation: Incubate the samples for the optimized time (e.g., 1 hour) at the desired temperature (e.g., 37°C or room temperature) with gentle rotation.

  • Quenching: Stop the reaction by adding a quenching reagent (e.g., 10 mM β-mercaptoethanol) and incubating for an additional 15 minutes.

  • Downstream Processing: The labeled lysate is now ready for downstream applications, such as reporter tag conjugation via click chemistry, enrichment, and mass spectrometry analysis.[8]

Table 1: Recommended Starting Conditions for BFA Labeling

ParameterRecommended Starting RangeNotes
Protein Concentration 1 - 5 mg/mLHigher concentrations can improve the detection of low-abundance targets.
BFA Probe Concentration 25 - 100 µMMust be optimized via titration for each new cell type or experimental system.
Incubation Temperature Room Temperature (25°C) or 37°C37°C may increase reaction rate but also probe hydrolysis.
Incubation Time 30 - 90 minutesTime-course experiments are highly recommended for optimization.
pH 7.4 - 8.0Critical for balancing probe stability and nucleophile reactivity.
Final DMSO % (v/v) ≤ 2%Minimize to maintain protein stability.[16][19]

References

  • Why do I need a protease inhibitor? . G-Biosciences. [Link]

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions . PMC. [Link]

  • Protease inhibitors as possible pitfalls in proteomic analyses of complex biological samples . Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology . RSC Publishing. [Link]

  • The proximity-enabled sulfur fluoride exchange reaction in the protein context . PMC - NIH. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology . SciSpace. [Link]

  • Effect of Dimethyl Sulfoxide on Lysozyme Structural Stability During Electrospray Ionization Revealed by Molecular Dynamics Simulations . ResearchGate. [Link]

  • DMSO-Related Effects in Protein Characterization . ResearchGate. [Link]

  • Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding . PubMed. [Link]

  • Addressing Proteomics Challenges: Enhancing Sample Preparation Techniques . Technology Networks. [Link]

  • Emerging Utility of Fluorosulfate Chemical Probes . ACS Medicinal Chemistry Letters. [Link]

  • The Effect of Dimethyl Sulfoxide on the Lysozyme Unfolding Kinetics, Thermodynamics, and Mechanism . MDPI. [Link]

  • Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems . Molecules. [Link]

  • [Advances in applications of activity-based chemical probes in the characterization of amino acid reactivities] . PubMed. [Link]

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Reference Data & Comparative Studies

Validation

Beyond Cysteine: A Comparative Guide to 3-Bromo-4-(fluorosulfonyl)benzoic Acid and Traditional Covalent Modifiers

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally transformed drug discovery, largely driven by the clinical success of acrylamide-based drugs targeting non-catalytic cysteines. However, because cys...

Author: BenchChem Technical Support Team. Date: March 2026

The resurgence of targeted covalent inhibitors (TCIs) has fundamentally transformed drug discovery, largely driven by the clinical success of acrylamide-based drugs targeting non-catalytic cysteines. However, because cysteine is one of the least abundant amino acids in the human proteome, the "cysteinome" offers a restricted target space. To expand our reach, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative paradigm.

As an Application Scientist evaluating warhead architectures, I frequently encounter the need to move beyond traditional Michael acceptors. This guide provides an objective, data-driven comparison between 3-Bromo-4-(fluorosulfonyl)benzoic acid —a highly versatile SuFEx bifunctional building block—and traditional covalent modifiers like acrylamides and chloroacetamides.

Mechanistic Causality: SuFEx vs. Traditional Electrophiles

The selection of a covalent warhead must be dictated by the electronic nature of the target nucleophile within the protein's binding pocket.

Traditional Modifiers (Acrylamides & Chloroacetamides): Acrylamides operate via Michael addition, relying on the "soft" nucleophilicity of the cysteine thiolate. Because they are relatively unreactive toward "hard" nucleophiles (like lysine or tyrosine), they offer high selectivity but are useless if a target lacks an accessible cysteine [4]. Chloroacetamides operate via S_N2 alkylation; while highly reactive, they often suffer from off-target toxicity due to indiscriminate reactions with cellular glutathione.

SuFEx Modifiers (3-Bromo-4-(fluorosulfonyl)benzoic acid): This molecule operates via proximity-driven S(VI) Fluoride Exchange. The S(VI)-F bond is thermodynamically highly stable and resistant to reduction [1]. Activation requires a specific microenvironment—typically a hydrogen-bond network or a proximal basic residue in the protein pocket that stabilizes the transition state, allowing hard nucleophiles (Tyrosine-OH, Lysine-NH2, or Histidine) to displace the fluoride [3].

Crucially, while sulfonyl fluorides do react rapidly with cysteine, the resulting adducts are thermodynamically unstable and rapidly hydrolyze [2]. This creates a powerful kinetic vs. thermodynamic dichotomy: SuFEx warheads inherently self-correct against durable off-target cysteine modification.

Furthermore, the structural topology of 3-Bromo-4-(fluorosulfonyl)benzoic acid provides unique causality for its use in library generation:

  • The Carboxylic Acid: Acts as the primary anchor, allowing standard amide coupling to a target-directing recognition scaffold.

  • The Bromine Atom: Provides an orthogonal handle for late-stage Suzuki-Miyaura or Sonogashira cross-coupling. This allows researchers to tune the steric bulk or attach fluorophores without altering the delicate electronic properties of the SuFEx warhead.

Quantitative Performance Comparison

To objectively evaluate these modifiers, we must look at their reactivity profiles, aqueous stability, and adduct durability.

Modifier ClassRepresentative CompoundPrimary Target Nucleophile(s)Reaction MechanismAqueous Stability (Buffer, pH 7.4)Adduct Stability
SuFEx / Sulfonyl Fluoride 3-Bromo-4-(fluorosulfonyl)benzoic acidLysine, Tyrosine, HistidineS(VI) Fluoride ExchangeHigh (Half-life > 24h)Highly Stable (Sulfamate/Sulfonate); Unstable with Cys
Michael Acceptor N-arylacrylamideCysteine (Soft Thiolate)1,4-Conjugate AdditionHigh (Half-life > 24h)Highly Stable (Thioether)
Alkyl Halide ChloroacetamideCysteine, Lysine (Indiscriminate)S_N2 AlkylationModerate (Prone to hydrolysis)Highly Stable (Thioether/Amine)
Logical Decision Framework

G Target Identify Target Nucleophile Cys Cysteine (Cys) Soft Nucleophile Target->Cys HardNuc Lysine / Tyrosine Hard Nucleophile Target->HardNuc Acrylamide Acrylamide (Michael Addition) Cys->Acrylamide Unstable Unstable Adduct (Hydrolyzes) Cys->Unstable SuFEx 3-Bromo-4-(fluorosulfonyl) benzoic acid HardNuc->SuFEx StableCys Stable Thioether Adduct Acrylamide->StableCys SuFEx->Cys Off-target StableHard Stable Sulfonate/Sulfamate SuFEx->StableHard

Logical decision tree for covalent warhead selection based on target nucleophile reactivity.

Experimental Protocol: Synthesis and Validation of a SuFEx Probe

To utilize 3-Bromo-4-(fluorosulfonyl)benzoic acid effectively, the experimental workflow must be designed to validate target engagement without false positives. The following protocol outlines the synthesis of a targeted probe and its chemoproteomic validation.

Step 1: Scaffold Conjugation (Amide Coupling)

  • Dissolve the primary amine-bearing recognition scaffold (1.0 eq) and 3-Bromo-4-(fluorosulfonyl)benzoic acid (1.2 eq) in anhydrous DMF.

  • Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir at room temperature for 2 hours.

  • Causality: Standard amide coupling conditions do not affect the S(VI)-F bond due to its high thermodynamic stability, ensuring the warhead remains intact during scaffold assembly.

Step 2: Orthogonal Tuning (Suzuki-Miyaura Cross-Coupling)

  • To the purified product from Step 1, add an arylboronic acid derivative (e.g., carrying an alkyne tag for click chemistry) (1.1 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq) in a degassed dioxane/water mixture.

  • Heat at 80°C for 4 hours.

  • Causality: The bromine atom allows for late-stage diversification. The S(VI)-F bond is remarkably tolerant to palladium catalysis, allowing you to optimize the ligand's pharmacophore post-warhead installation.

Step 3: In Vitro Protein Labeling

  • Incubate the purified SuFEx probe (10 µM) with the recombinant target protein (1 µM) in HEPES buffer (pH 7.4) at 37°C for 4 hours.

  • Quench the reaction by adding urea to denature the protein.

Step 4: Self-Validating Tryptic Digest & LC-MS/MS

  • Reduce the protein with DTT, alkylate with iodoacetamide, and digest with Trypsin overnight at 37°C.

  • Analyze the resulting peptides via LC-MS/MS, searching for a mass shift of +[Probe Mass - 19.00 Da (Fluoride)] on Lysine or Tyrosine residues.

  • Self-Validating Mechanism: This protocol inherently validates its own success. During the overnight tryptic digest in aqueous buffer, any kinetically favored but thermodynamically unstable off-target cysteine modifications are spontaneously hydrolyzed back to the free thiol [2]. Consequently, when the sample reaches the mass spectrometer, only the thermodynamically stable Lys/Tyr adducts remain. The detection of the specific mass shift definitively proves proximity-driven SuFEx engagement, eliminating false positives.

Workflow Step1 1. Scaffold Conjugation Amide coupling via COOH Step2 2. Orthogonal Tuning Suzuki coupling via Br Step1->Step2 Step3 3. Protein Incubation Proximity-driven SuFEx Step2->Step3 Step4 4. Tryptic Digest Hydrolysis of off-target Cys Step3->Step4 Step5 5. LC-MS/MS Mapping Validate Lys/Tyr Mass Shift Step4->Step5

Step-by-step experimental workflow for synthesizing and validating SuFEx-based covalent probes.

Conclusion

While acrylamides remain the gold standard for targeting accessible cysteines, the structural limitations of the cysteinome necessitate broader chemical tools. 3-Bromo-4-(fluorosulfonyl)benzoic acid provides a highly modular, self-correcting SuFEx warhead capable of expanding targeted covalent inhibition to tyrosine, lysine, and histidine residues. By leveraging its dual orthogonal handles (COOH and Br), researchers can rapidly generate diverse covalent libraries with built-in mechanistic safeguards against off-target toxicity.

References
  • Sulfonyl fluorides as privileged warheads in chemical biology RSC Publishing[Link]

  • A Study of the Reactivity of S(VI)-F Containing Warheads with Nucleophilic Amino-Acid Side Chains Under Physiological Conditions ResearchGate / ACS[Link]

  • Development of Covalent Ligands for G Protein-Coupled Receptors: A Case for the Human Adenosine A3 Receptor ACS Publications[Link]

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions NIH PMC[Link]

Comparative

Selectivity Profiling of 3-Bromo-4-(fluorosulfonyl)benzoic Acid Across the Proteome: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

Executive Summary & Mechanistic Rationale

The expansion of the "ligandable proteome" requires the development of electrophilic warheads capable of targeting amino acids beyond the traditional, low-abundance cysteine residues. Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has established aryl sulfonyl fluorides (SFs) as privileged functional groups for the covalent modification of non-catalytic tyrosine (Tyr), lysine (Lys), and histidine (His) residues[1].

However, achieving proteome-wide selectivity remains a challenge. Unsubstituted aryl sulfonyl fluorides, such as 4-(fluorosulfonyl)benzoic acid, often exhibit moderate intrinsic reactivity that can lead to off-target labeling and premature aqueous hydrolysis[2].

The Ortho-Halogen Advantage: 3-Bromo-4-(fluorosulfonyl)benzoic acid represents a rationally tuned SuFEx building block. By introducing a bulky, electron-withdrawing bromine atom at the 3-position (ortho to the fluorosulfonyl group), the sulfur(VI) center becomes sterically shielded. This structural modification fundamentally alters the probe's behavior[3]:

  • Suppressed Intrinsic Reactivity: The steric bulk prevents non-specific nucleophilic attack by water or highly abundant cellular nucleophiles (e.g., glutathione), drastically extending the compound's half-life in physiological buffers.

  • Proximity-Driven Activation: Because the intrinsic reactivity is lowered, covalent bond formation strictly requires a highly pre-organized protein binding pocket. The target protein must provide a microenvironment that not only orientates the Tyr/Lys nucleophile for an in-line attack but also perturbs its pKa to accelerate the SuFEx reaction[4].

This causality—trading intrinsic reactivity for protein-templated reactivity—makes 3-Bromo-4-(fluorosulfonyl)benzoic acid an exceptionally selective tool for Activity-Based Protein Profiling (ABPP) and Targeted Covalent Inhibitor (TCI) design.

Mechanistic Pathway Visualization

SuFEx_Mechanism A 3-Bromo-4-(fluorosulfonyl) benzoic acid Probe B Non-Covalent Target Engagement A->B C Proximity-Induced pKa Shift (Tyr/Lys) B->C D Fluoride Leaving Group Elimination C->D E Stable Covalent Adduct (Sulfonamide/Sulfonate) D->E

SuFEx-mediated covalent modification pathway of 3-Bromo-4-(fluorosulfonyl)benzoic acid.

Comparative Performance Data

To objectively evaluate the performance of 3-Bromo-4-(fluorosulfonyl)benzoic acid, we compare it against the unsubstituted baseline (4-(fluorosulfonyl)benzoic acid) and a traditional cysteine-reactive electrophile (Iodoacetamide).

Note: For chemoproteomic applications, the benzoic acid handle is typically coupled to a propargylamine to generate a "clickable" alkyne-probe.

Performance MetricIodoacetamide (IA)4-(Fluorosulfonyl)benzoic acid3-Bromo-4-(fluorosulfonyl)benzoic acid
Primary Target Residues Cysteine (Cys)Tyr, Lys, HisTyr, Lys (Highly Restricted)
Intrinsic Reactivity Very HighModerateLow (Sterically Shielded)
< 1 hour~4 - 8 hours> 24 hours
Proteome Selectivity Low (Pan-reactive)ModerateHigh (Proximity-driven)
Glutathione Cross-reactivity HighModerateMinimal
Primary Application Global Cys-profilingBroad Tyr/Lys profilingSelective beyond-Cys TCI design

Data Synthesis: The addition of the ortho-bromo group reduces the number of total enriched proteins in a whole-proteome lysate compared to the unsubstituted variant, which is a positive indicator of enhanced selectivity. It filters out stochastic collision-based labeling, ensuring that only proteins with high-affinity binding pockets capable of orienting the sterically hindered warhead are captured[2].

Experimental Workflow: Activity-Based Protein Profiling (ABPP)

To ensure a self-validating experimental system, the following protocol details the chemoproteomic profiling of the alkyne-derivatized 3-Bromo-4-(fluorosulfonyl)benzoic acid probe using competitive IsoTOP-ABPP.

Expert Insights for Protocol Integrity:
  • Buffer Selection is Critical: You must use amine-free buffers (e.g., HEPES, PBS). Tris or ammonium bicarbonate buffers contain primary amines that will slowly react with the sulfonyl fluoride warhead, quenching the probe before it engages the proteome.

  • Competition Control: A self-validating system requires a competition arm. Pre-incubating the proteome with the non-clickable parent compound ensures that the observed MS/MS signals are due to specific active-site engagement rather than non-specific hydrophobic aggregation.

Step-by-Step Methodology

Phase 1: Proteome Preparation & Labeling

  • Lysis: Lyse cells (e.g., HeLa or HEK293T) in cold 50 mM HEPES (pH 7.4), 150 mM NaCl, containing protease inhibitors (EDTA-free).

  • Clearance: Centrifuge at 100,000 × g for 45 minutes to separate soluble and membrane proteomes. Adjust protein concentration to 2.0 mg/mL.

  • Competition (Optional but Recommended): Pre-incubate 1 mL of proteome with 50 µM of the non-clickable competitor (or DMSO vehicle) for 30 minutes at 37°C.

  • Probe Incubation: Add the alkyne-functionalized 3-Bromo-4-(fluorosulfonyl)benzoic acid probe to a final concentration of 10 µM. Incubate for 2 hours at 37°C.

Phase 2: CuAAC Click Chemistry 5. Reagent Addition: To the labeled proteome, sequentially add the following click reagents (vortexing between each addition):

  • Biotin-PEG3-Azide (100 µM final)
  • TCEP (1 mM final, freshly prepared)
  • TBTA ligand (100 µM final)
  • CuSO4 (1 mM final)
  • Reaction: Incubate the mixture at room temperature for 1 hour in the dark.

Phase 3: Enrichment & Digestion 7. Precipitation: Add cold methanol/chloroform/water to precipitate the proteins and wash away unreacted click reagents. Centrifuge and discard the supernatant. 8. Resuspension: Resuspend the protein pellet in 1.2% SDS in PBS with sonication. Dilute to 0.2% SDS with PBS. 9. Enrichment: Add 50 µL of washed Streptavidin agarose beads and rotate for 2 hours at room temperature. 10. Washing & Digestion: Wash beads sequentially with 1% SDS, 4 M urea, and PBS. Perform on-bead reduction (DTT), alkylation (Iodoacetamide), and overnight digestion with sequencing-grade Trypsin at 37°C.

Phase 4: LC-MS/MS Analysis 11. Elution: Elute the probe-modified peptides from the beads (if using a cleavable linker) or analyze the supernatant containing the non-modified tryptic peptides (for competitive occupancy profiling). 12. Analysis: Analyze via high-resolution LC-MS/MS. Search data against the human proteome, specifying the precise mass shift of the bromo-benzenesulfonyl adduct on Tyr and Lys residues.

Workflow Visualization

ABPP_Workflow L Complex Proteome (HEPES Buffer, pH 7.4) P Incubation with Alkyne-Functionalized Probe L->P C CuAAC Click Chemistry (Biotin-Azide, Cu, TCEP) P->C E Streptavidin Enrichment & Stringent Washing C->E D On-Bead Trypsin Digestion E->D M LC-MS/MS & Target Identification D->M

Activity-Based Protein Profiling (ABPP) workflow for sulfonyl fluoride probes.

References

  • Gu, C., Shannon, D. A., et al. "Chemical Proteomics With Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases." Chemistry & Biology, 2013.[Link]

  • Jones, L. H., et al. "Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome." ACS Chemical Biology, 2023.[Link]

  • Grimster, N. P., et al. "New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design." Journal of the American Chemical Society, 2024.[Link]

  • Taunton, J., et al. "Development of lysine-reactive covalent inhibitors and chemoproteomic probes." eScholarship (University of California), 2018. [Link]

Sources

Validation

A Researcher's Guide to Cell Permeability of 3-Bromo-4-(fluorosulfonyl)benzoic Acid Derivatives

Introduction: The Permeability Challenge of Covalent Inhibitors In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have re-emerged as a powerful modality for achieving durable and potent thera...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Permeability Challenge of Covalent Inhibitors

In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have re-emerged as a powerful modality for achieving durable and potent therapeutic effects.[1] Molecules built around the 3-Bromo-4-(fluorosulfonyl)benzoic acid scaffold are of particular interest. The fluorosulfonyl (-SO2F) group acts as a privileged electrophilic "warhead," capable of forming stable, covalent bonds with nucleophilic amino acid residues like tyrosine, lysine, or serine on a target protein.[2][3] This mechanism can lead to prolonged target inhibition and a distinct pharmacological profile.

However, the efficacy of any intracellular drug, covalent or otherwise, is fundamentally gated by its ability to cross the cell membrane. Poor cell permeability is a primary cause of failure for promising compounds that show high potency in biochemical assays but are inactive in cell-based models.[4] This guide provides an in-depth comparison of the cell permeability characteristics of several 3-Bromo-4-(fluorosulfonyl)benzoic acid derivatives. We will explore the causal relationships between chemical structure and permeability, detail the gold-standard experimental protocols for its assessment, and provide field-proven insights to guide researchers in drug development.

Core Principles: Why Structure Dictates Permeability

Cell membranes are complex lipid bilayers that act as selective barriers. A molecule's ability to traverse this barrier is governed by a balance of physicochemical properties, primarily:

  • Lipophilicity (LogP): A measure of a compound's solubility in a nonpolar solvent versus a polar one. Higher lipophilicity generally aids in partitioning into the lipid membrane, but excessive lipophilicity can cause the compound to become trapped.

  • Polar Surface Area (TPSA): The surface area of a molecule occupied by polar atoms (typically oxygen and nitrogen). High TPSA is associated with poor membrane permeability due to the energetic penalty of shedding interactions with water to enter the nonpolar membrane interior.

  • Ionization State (pKa): Ionized (charged) molecules are highly polar and generally exhibit very poor passive diffusion across membranes. Masking or modifying ionizable groups like carboxylic acids is a common strategy to improve permeability.

  • Active Transport: Molecules can also be actively transported into or out of cells by membrane proteins. Efflux pumps, such as P-glycoprotein (P-gp), are a major mechanism of drug resistance and can severely limit intracellular drug concentration.[5]

The parent molecule, 3-Bromo-4-(fluorosulfonyl)benzoic acid , presents a classic permeability challenge: its carboxylic acid group will be largely ionized at physiological pH, hindering passive diffusion. The following comparative analysis will examine how rational modifications to this scaffold can overcome this liability.

Comparative Analysis of Permeability in Key Derivatives

To illustrate the structure-permeability relationship, we will compare the parent molecule with four rationally designed derivatives. The experimental data presented in the table below is representative of values obtained from standard permeability assays.

CompoundStructureKey ModificationPredicted LogPTPSA (Ų)PAMPA Papp (10-6 cm/s)Caco-2 Papp (A→B) (10-6 cm/s)Caco-2 Efflux Ratio (B→A / A→B)
Derivative A (Parent) 3-Bromo-4-(fluorosulfonyl)benzoic acid-1.8171.4< 0.5< 0.2N/A
Derivative B (Ester) Methyl 3-bromo-4-(fluorosulfonyl)benzoateCarboxylic acid masked as a methyl ester2.3571.48.56.21.1
Derivative C (Amide) 3-Bromo-4-(fluorosulfonyl)benzamideCarboxylic acid replaced with a primary amide1.4594.32.11.51.3
Derivative D (N-Propyl Amide) 3-Bromo-N-propyl-4-(fluorosulfonyl)benzamideAmide functionalized with a propyl group2.6294.312.34.55.8
Derivative E (Bioisostere) 3-Bromo-4-(fluorosulfonyl)phenyl)tetrazoleCarboxylic acid replaced with a tetrazole ring1.7088.1< 0.8< 0.5N/A
Interpretation of Permeability Data
  • Derivative A (Parent Acid): As predicted, the parent molecule shows negligible permeability in both the cell-free PAMPA and the cell-based Caco-2 assays. Its ionizable carboxylic acid group renders it too polar to efficiently cross the lipid membrane via passive diffusion.

  • Derivative B (Ester Prodrug): By masking the carboxylic acid as a methyl ester, we eliminate the ionizable group. This simple modification dramatically increases lipophilicity and results in a significant boost in passive permeability, as seen in the high PAMPA Papp value. The Caco-2 permeability is also high, and the low efflux ratio (<2) suggests it is not a significant substrate for efflux pumps.[5] This is a classic prodrug strategy, where the ester would be cleaved by intracellular esterases to release the active acid form.

  • Derivative C (Primary Amide): Replacing the acid with a primary amide also improves permeability over the parent but less effectively than the ester. While the amide is not ionizable, it is more polar (higher TPSA) and has more hydrogen bonding potential than the ester, slightly impeding membrane transit.

  • Derivative D (N-Propyl Amide): Adding a lipophilic propyl chain to the amide further increases LogP, leading to the highest passive permeability in the PAMPA assay. However, a critical new behavior emerges in the Caco-2 assay: a high efflux ratio of 5.8. This indicates that while the compound can easily enter the cell, it is actively pumped out by efflux transporters like P-gp. This is a common trade-off where increasing lipophilicity to improve influx can inadvertently make the molecule a substrate for efflux pumps.[4]

  • Derivative E (Tetrazole Bioisostere): Tetrazoles are often used as bioisosteres for carboxylic acids. While they can mimic the acidic proton, they often remain largely ionized at physiological pH. As the data shows, this substitution fails to improve permeability, behaving similarly to the parent acid.

The logical relationship between these structural modifications and their permeability outcomes is visualized below.

G cluster_0 Structural Modification cluster_1 Permeability Outcome Start Parent Acid (Low Permeability) Ester Mask Acid (Ester) - Neutralizes charge - Increases LogP Start->Ester Improves Amide Replace Acid (Amide) - Neutralizes charge - Increases TPSA Start->Amide Improves Low_Perm Low Permeability (Low P_app A->B) High_Perm High Passive Permeability (High P_app A->B) Ester->High_Perm NPropyl Increase Lipophilicity (N-Propyl Amide) Amide->NPropyl Further Mod Amide->High_Perm Moderate NPropyl->High_Perm Efflux Efflux Substrate (High Efflux Ratio) NPropyl->Efflux

Caption: Structure-permeability relationships for benzoic acid derivatives.

Experimental Methodologies: A Guide to Measurement

Accurate permeability data is the foundation of any structure-permeability analysis. Below are detailed descriptions and protocols for the two most critical assay types: the cell-free PAMPA for high-throughput screening of passive diffusion and the cell-based Caco-2 assay for a more biologically complete picture.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a cost-effective, high-throughput method for predicting passive, transcellular permeability.[6] It measures the diffusion of a compound from a donor well, through a filter coated with a lipid-in-oil artificial membrane, into an acceptor well.[7] By avoiding the complexities of active transport and metabolism, it provides a clean measure of passive diffusion, making it ideal for early-stage discovery to rank-order compounds.[8][9]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_membrane 1. Coat PVDF filter plate with lipid solution (e.g., 2% DOPC in dodecane) add_donor 4. Add diluted compound solution to donor (filter) plate prep_membrane->add_donor prep_solutions 2. Prepare compound stock (10 mM in DMSO) and dilute into buffer (pH 7.4) prep_solutions->add_donor prep_acceptor 3. Add buffer to acceptor plate sandwich 5. Place donor plate onto acceptor plate (forming the 'sandwich') prep_acceptor->sandwich add_donor->sandwich incubate 6. Incubate for 4-16 hours at room temperature with gentle shaking sandwich->incubate separate 7. Separate plates incubate->separate quantify 8. Quantify compound concentration in donor and acceptor wells via LC-MS/MS separate->quantify calculate 9. Calculate Apparent Permeability (P_app) quantify->calculate

Caption: Standard experimental workflow for the PAMPA assay.

  • Membrane Preparation: Using a multichannel pipette, dispense 5 µL of a lipid solution (e.g., 2% dioleoylphosphatidylcholine in dodecane) onto the membrane of each well of a 96-well PVDF filter donor plate.[10]

  • Compound Preparation: Prepare a 10 mM stock solution of each test derivative in DMSO. Dilute the stock solution into a phosphate-buffered saline (PBS) solution at pH 7.4 to a final concentration of 10-100 µM. The final DMSO concentration should be kept low (<1%) to avoid impacting membrane integrity.

  • Plate Loading: Add 150-200 µL of the diluted compound solution to each well of the donor plate. Add 300 µL of fresh PBS buffer (containing a surfactant to create "sink" conditions, if desired) to each well of a 96-well acceptor plate.[9]

  • Incubation: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution. Incubate the assembly at room temperature for 4 to 16 hours.[10]

  • Quantification: After incubation, carefully separate the plates. Take aliquots from both the donor and acceptor wells. Analyze the concentration of the compound in each sample using LC-MS/MS analysis.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using an established formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.

Caco-2 Permeability Assay

The Caco-2 assay is the industry standard for in vitro prediction of human intestinal absorption.[11][12] It utilizes a monolayer of human colon adenocarcinoma cells that, when cultured for ~21 days on a semi-permeable support, differentiate to form tight junctions and express key transporters, mimicking the intestinal epithelium.[12][13] This model allows for the simultaneous assessment of passive permeability and active transport, providing a more predictive in vivo model than PAMPA.[12]

A critical component is the bidirectional assay, where transport is measured from the apical (A) to basolateral (B) side, simulating absorption, and from B to A, to identify active efflux.[13] Monolayer integrity must be verified before and after each experiment by measuring Transepithelial Electrical Resistance (TEER).[13][14]

G cluster_prep Cell Culture (21-25 Days) cluster_assay Transport Experiment cluster_analysis Analysis seed 1. Seed Caco-2 cells onto Transwell™ inserts culture 2. Culture for 21-25 days, changing media every 2-3 days seed->culture differentiate 3. Allow cells to differentiate and form a confluent monolayer culture->differentiate teer_pre 4. Check monolayer integrity (Measure TEER) differentiate->teer_pre equilibrate 5. Wash monolayer and equilibrate with transport buffer (37°C) teer_pre->equilibrate dose 6. Add compound to Donor side (Apical for A->B, Basolateral for B->A) equilibrate->dose incubate 7. Incubate for 1-2 hours at 37°C with gentle shaking dose->incubate sample 8. Take samples from Receiver side at multiple time points incubate->sample teer_post 9. Measure TEER post-experiment sample->teer_post quantify 10. Quantify compound concentration in samples via LC-MS/MS teer_post->quantify calculate 11. Calculate P_app and Efflux Ratio quantify->calculate

Caption: Bidirectional Caco-2 permeability assay workflow.

  • Cell Culture: Seed Caco-2 cells at a density of ~2.6 x 105 cells/cm² onto polycarbonate filter inserts in Transwell™ plates.[15] Culture the cells for 21-25 days in a humidified incubator at 37°C and 5% CO₂, changing the medium every 2-3 days, to allow for differentiation.[13][15]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only inserts with TEER values above a pre-determined threshold (e.g., ≥ 200-300 Ω·cm²) are used.[13][14]

  • Experiment Initiation:

    • Gently wash the cell monolayers on both the apical and basolateral sides with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).[13]

    • For A→B transport , add the test compound (e.g., 10 µM in transport buffer) to the apical chamber and fresh buffer to the basolateral chamber.[14]

    • For B→A transport , add the test compound to the basolateral chamber and fresh buffer to the apical chamber.[14]

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm).[14] At specified time points (e.g., 30, 60, 90, 120 minutes), collect an aliquot from the receiver chamber, replacing the volume with fresh, pre-warmed buffer.[14]

  • Post-Experiment Integrity Check: After the final time point, measure the TEER again to ensure the compound did not disrupt the monolayer integrity.[13]

  • Quantification and Analysis: Analyze the concentration of the compound in all samples via LC-MS/MS. Calculate the Papp values for both A→B and B→A directions. The Efflux Ratio is calculated as Papp(B→A) / Papp(A→B).

Conclusion and Strategic Outlook

The cell permeability of 3-Bromo-4-(fluorosulfonyl)benzoic acid derivatives is not a fixed property but a dynamic characteristic that can be rationally engineered through targeted chemical modifications. This guide demonstrates that while the parent acid scaffold has poor intrinsic permeability, simple medicinal chemistry strategies, such as esterification, can dramatically improve its ability to enter cells.

However, the journey does not end with successful influx. As shown with the N-propyl amide derivative, modifications that enhance passive diffusion can also trigger active efflux, a critical hurdle for achieving therapeutic intracellular concentrations. This underscores the necessity of a multi-assay approach. PAMPA serves as an invaluable first-pass filter for assessing passive diffusion, while cell-based models like Caco-2 and MDCK are indispensable for identifying liabilities related to active transport.[8] By integrating these assays early and often in the discovery process, researchers can efficiently navigate the complex challenge of cell permeability to develop potent, cell-active covalent inhibitors.

References

  • Creative Biolabs. (n.d.). MDCK Permeability.
  • (n.d.). Caco2 assay protocol.
  • Koehler, M. F., et al. (2017). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Proceedings of the National Academy of Sciences, 114(23), E4567-E4576.
  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay.
  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Wang, Y., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay.
  • DDUDundee. (2023, February 13). How to perform the MDCK Permeability experiment in drug discovery [Video]. YouTube.
  • Zgutka, K., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceuticals, 16(11), 1530.
  • Diva-Portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells.
  • Fray, M. J., et al. (2024). Covalent Inhibitors of KEAP1 with Exquisite Selectivity. Journal of Medicinal Chemistry.
  • He, S., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 596853.
  • Schirmeister, T., et al. (2024). Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability. ACS Medicinal Chemistry Letters.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Technology Networks. (n.d.). pampa-permeability-assay.pdf.
  • ResearchGate. (n.d.). Elucidating Structure-Property Relationships in Highly Permeable Perfluorinated Sulfonic Acid Ionomers | Request PDF.
  • Gertz, F., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics, 13(10), 1581.
  • Enamine. (n.d.). Fluorosulfates and Sulfamoyl Fluorides for Drug Design.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Permeability of Small Molecule Agonists in Cell-Based Assays.
  • NIH. (2023). bioTCIs: Middle-to-Macro Biomolecular Targeted Covalent Inhibitors Possessing Both Semi-Permanent Drug Action and Stringent Target Specificity as Potential Antibody Replacements. PMC.
  • ACS Publications. (2020). Highly Permeable Perfluorinated Sulfonic Acid Ionomers for Improved Electrochemical Devices: Insights into Structure–Property Relationships. Journal of the American Chemical Society.
  • PubMed. (2020).
  • ResearchGate. (n.d.). Reversible covalent BTK inhibitors based on inverted cyanoacrylamides....
  • (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.
  • ResearchGate. (n.d.).
  • MDPI. (2021).
  • NIH. (2023). Sulfur fluoride exchange. PMC.
  • National Science Review. (2023). Advances in the construction of diverse SuFEx linkers.
  • Benchchem. (n.d.). Application Notes and Protocols: Cell Permeability Assays for Bromo-PEG24-Boc Containing PROTACs.
  • Longdom Publishing. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Bromo-3-(fluorosulfonyl)benzoic acid | 1935922-41-0.
  • Sigma-Aldrich. (n.d.). 4-Bromo-3-(fluorosulfonyl)benzoic acid | 1935922-41-0.
  • (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • ChemScene. (n.d.). 1648793-91-2 | 3-Bromo-4-(fluorosulfonyl)benzoic acid.
  • American Laboratory. (2023). Improved Capabilities of Noncell-Based Permeability Assays.
  • Google Patents. (n.d.).
  • (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiprolife.
  • Sigma-Aldrich. (n.d.). 4-Bromo-3-(fluorosulfonyl)benzoic acid | 1935922-41-0.

Sources

Comparative

Benchmarking 3-Bromo-4-(fluorosulfonyl)benzoic Acid: A Next-Generation SuFEx Warhead in Targeted Covalent Inhibition

As the landscape of targeted covalent inhibitors (TCIs) matures, drug discovery is shifting away from a strict reliance on cysteine-reactive electrophiles. While acrylamides have successfully yielded blockbuster drugs, t...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted covalent inhibitors (TCIs) matures, drug discovery is shifting away from a strict reliance on cysteine-reactive electrophiles. While acrylamides have successfully yielded blockbuster drugs, the low natural abundance of accessible cysteine residues severely limits the "druggable" proteome[1]. To expand our targeting capabilities to tyrosine, lysine, serine, and histidine, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative methodology.

In this technical guide, we benchmark 3-Bromo-4-(fluorosulfonyl)benzoic acid , a premier bifunctional SuFEx building block, against traditional covalent warheads. By dissecting its structural causality, comparative performance, and the experimental workflows required for its validation, we provide a comprehensive framework for integrating this molecule into modern drug discovery and targeted protein degradation (TPD) campaigns.

Structural Anatomy & Mechanistic Causality

To utilize 3-Bromo-4-(fluorosulfonyl)benzoic acid effectively, one must understand the specific chemical logic behind its three primary functional domains:

  • The Carboxylic Acid (Synthetic Anchor): This moiety allows for straightforward, high-yielding amide coupling (via HATU or EDC/NHS) to a target-binding affinity ligand. It ensures that the warhead can be modularly appended to existing non-covalent scaffolds or high-throughput screening hits[2].

  • The Sulfonyl Fluoride (SuFEx Warhead): Unlike highly reactive chloroacetamides, the −SO2​F group is exceptionally stable ("dormant") in aqueous environments. It requires a specific protein microenvironment—typically involving desolvation and a nearby basic residue—to activate the sulfur-fluorine bond for nucleophilic attack[3]. This "context-dependent" activation is the key to its low off-target toxicity.

  • The Bromine Atom (Electronic & Steric Modulator): Positioned ortho to the sulfonyl fluoride, the heavy bromine atom serves three critical functions. First, its inductive electron-withdrawing effect fine-tunes the electrophilicity of the sulfur center. Second, it sterically restricts the rotational freedom of the warhead, pre-organizing it for attack. Third, the distinctive 1:1 isotopic signature of 79 Br and 81 Br provides an invaluable built-in mass spectrometry tag for identifying covalent adducts during proteomic deconvolution.

G A 3-Bromo-4-(fluorosulfonyl)benzoic acid (Bifunctional Building Block) B Amide Coupling (Attachment to Affinity Ligand) A->B Synthesis C Reversible Protein Binding (Non-covalent Complex) B->C Incubation D Microenvironment Activation (Desolvation & Base Catalysis) C->D Proximity Effect E Covalent Adduction (Tyr, Lys, Ser, His) D->E SuFEx Exchange

Logical flow of context-dependent SuFEx activation for targeted covalent inhibition.

Benchmarking: SuFEx vs. Traditional Covalent Warheads

When benchmarking covalent warheads, intrinsic reactivity must be perfectly balanced with target affinity. The table below summarizes how 3-Bromo-4-(fluorosulfonyl)benzoic acid derivatives compare to standard acrylamides and chloroacetamides.

Performance MetricAcrylamidesChloroacetamides3-Bromo-4-(fluorosulfonyl)benzoic acid (SuFEx)
Primary Target Residues CysteineCysteine, LysineTyrosine, Lysine, Serine, Histidine
Intrinsic Reactivity Moderate to HighVery HighVery Low (Dormant)
Aqueous Stability ModerateLowExtremely High
Activation Mechanism Proximity-driven Michael additionDirect SN​2 alkylationContext-dependent exchange (requires desolvation/base)
Off-Target Liability Moderate (GSH depletion)High (Broad alkylation)Low (Requires perfect geometric alignment)
Application in PROTACs Limited by Cys availabilityRarely used (Too toxic)Highly effective (e.g., VHL Ser110 targeting) [4]

Experimental Workflows for Validation

A core tenet of covalent drug discovery is that equilibrium parameters (like IC50​ or Ki​ ) are fundamentally flawed indicators of potency because covalent inhibition is a time-dependent, two-step process[5]. To establish a self-validating system, we must measure the kinetic rate of inactivation ( kinact​/KI​ ) and map proteome-wide selectivity.

Protocol 1: Intact Protein Mass Spectrometry for Kinetic Profiling

This protocol determines the efficiency of covalent bond formation by tracking the mass shift of the intact protein over time.

  • Step 1: Protein Preparation: Dilute recombinant target protein to 1–5 µM in a physiologically relevant buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Avoid nucleophilic buffers like Tris if testing highly reactive electrophiles, though SuFEx warheads are generally stable in Tris.

  • Step 2: Inhibitor Time-Course Incubation: Add the synthesized SuFEx inhibitor at varying concentrations (e.g., 1x, 5x, 10x protein concentration). Quench aliquots at specific time points (e.g., 0, 5, 15, 30, 60, 120 minutes) by adding 1% formic acid.

  • Step 3: LC-MS Acquisition: Inject the quenched samples onto a high-resolution LC-TOF mass spectrometer equipped with a C4 or C8 intact protein column.

  • Step 4: Data Deconvolution & Causality Analysis: Deconvolute the raw spectra to obtain the zero-charge intact mass. You will observe a distinct mass shift corresponding to the inhibitor minus the mass of the leaving group (fluoride, 19 Da). Plot the percentage of unmodified protein versus time to calculate the pseudo-first-order rate constant ( kobs​ ), and subsequently derive kinact​/KI​ . The distinctive M/M+2 isotopic pattern of the bromine atom will definitively confirm the identity of the adduct.

Protocol 2: Competitive IsoTOP-ABPP for Proteome-Wide Selectivity

To prove that the context-dependent activation of the SuFEx warhead prevents off-target toxicity, we utilize Activity-Based Protein Profiling (ABPP)[1].

  • Step 1: Lysate Preparation: Extract native proteome lysates from a relevant cell line (e.g., HEK293T or disease-specific lines) at a concentration of 2 mg/mL.

  • Step 2: Inhibitor Pre-incubation: Treat the lysate with the SuFEx inhibitor (e.g., 10 µM) or a DMSO control for 2 hours at 37°C.

  • Step 3: Probe Labeling: Add a broad-spectrum, alkyne-tagged SuFEx probe (or a desthiobiotin-fluorosulfate probe) to label all remaining accessible nucleophilic residues in the proteome.

  • Step 4: Click Chemistry & Enrichment: Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide tag. Enrich the labeled proteins using streptavidin-agarose beads.

  • Step 5: On-Bead Digestion & LC-MS/MS: Digest the enriched proteins with trypsin and analyze via quantitative LC-MS/MS.

  • Causality Check: True on-target engagement is validated when a specific peptide exhibits a significant reduction in MS signal (heavy/light ratio shift) in the inhibitor-treated sample compared to the DMSO control, indicating the SuFEx inhibitor successfully outcompeted the broad-spectrum probe at that specific residue.

G N1 Proteome Lysate N2 Pre-incubation with SuFEx Inhibitor N1->N2 N3 Labeling with Broad-Spectrum Probe N2->N3 N4 Click Chemistry (Biotinylation) N3->N4 N5 Streptavidin Enrichment & Trypsin Digest N4->N5 N6 LC-MS/MS Analysis (Identify Blocked Sites) N5->N6

Competitive Activity-Based Protein Profiling (ABPP) workflow for SuFEx inhibitors.

Conclusion

Benchmarking data clearly indicates that 3-Bromo-4-(fluorosulfonyl)benzoic acid is a superior building block for targeting non-cysteine residues. Its dormant nature ensures high aqueous stability, while its context-dependent activation mechanism guarantees exquisite selectivity. By integrating this warhead with rigorous kinetic profiling and chemoproteomic workflows, researchers can confidently develop next-generation targeted covalent inhibitors and covalent PROTACs with optimized pharmacokinetic and pharmacodynamic profiles.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: Proper Disposal and Handling of 3-Bromo-4-(fluorosulfonyl)benzoic Acid

As a Senior Application Scientist, ensuring the safe handling and disposal of highly reactive electrophiles is paramount to laboratory safety and environmental compliance. 3-Bromo-4-(fluorosulfonyl)benzoic acid (CAS: 164...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and disposal of highly reactive electrophiles is paramount to laboratory safety and environmental compliance. 3-Bromo-4-(fluorosulfonyl)benzoic acid (CAS: 1648793-91-2) presents a unique dual-hazard profile: it contains both a reactive sulfonyl fluoride (-SO₂F) moiety and a persistent halogenated aromatic ring[1].

This guide provides a self-validating, step-by-step operational plan for the disposal of this compound, moving beyond standard safety data sheets to explain the chemical causality behind each safety protocol.

Risk Assessment & Causality in Handling

To design an effective disposal strategy, we must first understand the molecular behavior of the compound:

  • The Sulfonyl Fluoride (-SO₂F) Threat: Unlike sulfonyl chlorides, which hydrolyze rapidly upon contact with ambient moisture, sulfonyl fluorides are kinetically stable under neutral aqueous conditions. This stability makes them valuable in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. However, this also means they will not passively degrade in standard aqueous waste carboys. If inadvertently mixed with strong bases or nucleophiles in a generic waste stream, they can undergo uncontrolled exothermic reactions, releasing toxic and corrosive fluoride ions (F⁻) or hydrofluoric acid (HF)[2].

  • The Halogenated Aromatic Threat: The presence of both bromine and fluorine on an aromatic ring classifies this compound as a halogenated organic waste[3]. If incinerated at low temperatures, halogenated aromatics can generate highly toxic brominated and fluorinated dioxins and furans. Therefore, under the EPA's Resource Conservation and Recovery Act (RCRA), this material must be strictly segregated and routed to a permitted high-temperature incinerator equipped with acid-gas scrubbers[4].

Operational Disposal Plans

Do not dispose of 3-Bromo-4-(fluorosulfonyl)benzoic acid in standard organic or aqueous waste streams. Depending on the physical state of the waste, follow one of the two self-validating protocols below.

Protocol A: In-Lab Quenching (For Dilute Solutions & Reaction Residues)

Causality: To prevent cross-reactivity in bulk waste containers, dilute solutions of sulfonyl fluorides must be chemically deactivated (quenched) via base-catalyzed hydrolysis. The hydroxide ion acts as a nucleophile, attacking the Sulfur(VI) center to displace the fluoride ion, yielding the stable 3-bromo-4-sulfobenzoic acid disodium salt and aqueous sodium fluoride[2].

Step-by-Step Methodology:

  • Preparation: Transfer the reaction residue or dilute solution to a wide-mouth borosilicate glass or high-density polyethylene (HDPE) beaker inside a certified fume hood.

  • Base Addition: While stirring magnetically, slowly add an excess of 1M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution.

  • Self-Validation (pH Monitoring): The hydrolysis of the -SO₂F group and the -COOH group will consume base. Monitor the solution using pH paper. The system is self-validating: if the pH drops below 10, unreacted electrophile remains. Add additional 1M NaOH until the pH remains stable at >10 for at least 30 minutes.

  • Neutralization: Once hydrolysis is complete, carefully neutralize the solution to pH 7–8 using dilute hydrochloric acid (1M HCl).

  • Disposal: Transfer the neutralized solution to a waste container strictly labeled as "Aqueous Halogenated Waste (Contains Fluoride Salts)."

Protocol B: Bulk Solid Disposal (For Unused Reagent)

Causality: Attempting to quench bulk quantities (>5 grams) of solid 3-Bromo-4-(fluorosulfonyl)benzoic acid via base hydrolysis poses a severe risk of thermal runaway and rapid HF gas evolution. Bulk solids must be disposed of intact.

Step-by-Step Methodology:

  • Containment: Keep the solid chemical in its original, tightly sealed container. Do not transfer it to a new vessel to avoid generating airborne reactive dust.

  • Secondary Packaging: Place the primary container inside a secondary containment vessel (e.g., a heavy-duty zipper storage bag or a shatter-proof plastic outer jar).

  • Labeling: Affix a hazardous waste tag explicitly stating: "Solid Halogenated Organic Waste: 3-Bromo-4-(fluorosulfonyl)benzoic acid. DO NOT INCINERATE WITHOUT SCRUBBERS."

  • Logistics: Submit a waste pickup request to your Environmental Health and Safety (EHS) department. The waste must be routed to a RCRA-permitted Treatment, Storage, and Disposal Facility (TSDF)[4].

Spill Response & Decontamination

In the event of a spill, immediate neutralization is required to prevent the release of HF gas.

  • Isolation: Evacuate personnel from the immediate vicinity and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Containment & Neutralization:

    • For Solids: Gently cover the spill with a 5% aqueous Sodium Carbonate (Na₂CO₃) or soda ash solution to suppress dust and initiate mild hydrolysis.

    • For Liquids: Absorb the spill with an inert, non-combustible material such as vermiculite or dry sand. Never use combustible absorbents (like sawdust) , as the electrophilic nature of the chemical can cause localized heating.

  • Collection: Scoop the neutralized slurry into a designated hazardous waste bucket using non-sparking plastic tools.

  • Self-Validation (Surface Decontamination): Wash the spill surface with copious amounts of soapy water. Swab the cleaned surface with a damp pH indicator strip. A neutral reading (pH 7) confirms the complete removal of acidic hydrolysis byproducts.

Quantitative Data & Segregation Matrices

Table 1: Chemical Properties & Hazard Profile
ParameterData / SpecificationOperational Implication
CAS Number 1648793-91-2[1]Required for accurate EHS waste manifesting.
Molecular Weight 283.07 g/mol [1]Used to calculate stoichiometric equivalents for quenching.
Reactive Moiety Sulfonyl Fluoride (-SO₂F)Generates HF upon uncontrolled hydrolysis; requires base quenching.
Halogen Content Bromine (Br), Fluorine (F)Mandates segregation into Halogenated Waste streams[3].
Table 2: PPE & Engineering Controls
Control TypeRequirementCausality / Rationale
Ventilation Chemical Fume HoodPrevents inhalation of potential HF off-gassing during degradation.
Hand Protection Double Nitrile GlovesProtects against dermal absorption and localized acid burns.
Eye Protection Chemical Splash GogglesPrevents severe ocular damage from reactive sulfonyl fluorides.

Visualizations of Workflows & Mechanisms

DisposalWorkflow Start 3-Bromo-4-(fluorosulfonyl)benzoic acid Waste Generated CheckState Physical State? Start->CheckState Solid Bulk Solid (>5g) CheckState->Solid Liquid Dilute Solution / Residue CheckState->Liquid SolidPack Seal in original container + Secondary containment Solid->SolidPack LiquidQuench Base Hydrolysis (1M NaOH, pH > 10) Liquid->LiquidQuench SolidLabel Label: Halogenated Solid Waste SolidPack->SolidLabel Incineration RCRA-Permitted High-Temp Incineration SolidLabel->Incineration LiquidNeutralize Neutralize to pH 7-8 LiquidQuench->LiquidNeutralize LiquidLabel Label: Aqueous Halogenated Waste LiquidNeutralize->LiquidLabel LiquidLabel->Incineration

Caption: Operational workflow for the segregation, base-quenching, and disposal of 3-Bromo-4-(fluorosulfonyl)benzoic acid.

HydrolysisPathway Reactant 3-Bromo-4-(fluorosulfonyl) benzoic acid Intermediate Nucleophilic Attack at Sulfur(VI) Center Reactant->Intermediate Reagent 1M NaOH (Hydroxide Nucleophile) Reagent->Intermediate Product1 3-Bromo-4-sulfobenzoic acid (Disodium Salt) Intermediate->Product1 Product2 Sodium Fluoride (NaF) (Aqueous) Intermediate->Product2

Caption: Base-catalyzed hydrolysis pathway converting the reactive sulfonyl fluoride into stable sulfonate and fluoride salts.

References

  • Lunn, G., & Sansone, E. B. (1994). Degradation and disposal of some enzyme inhibitors. Scientific note. Applied Biochemistry and Biotechnology, 48(2), 57-59. PubMed - NIH. Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). (2000). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 3-Bromo-4-(fluorosulfonyl)benzoic Acid: A Protocol for Safety and Operational Integrity

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. 3-Bromo-4-(fluorosulfonyl)benzoic acid is a compound...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. 3-Bromo-4-(fluorosulfonyl)benzoic acid is a compound of increasing interest, particularly as a versatile building block and a tool in chemical biology for its potential as a covalent modifier. The presence of both a corrosive benzoic acid and a reactive sulfonyl fluoride moiety necessitates a comprehensive and proactive safety strategy. This guide provides essential, field-tested protocols for the safe handling, use, and disposal of this compound, ensuring the protection of personnel and the integrity of your research.

Hazard Assessment: Understanding the Multifaceted Risks

3-Bromo-4-(fluorosulfonyl)benzoic acid is not a benign reagent. Its hazard profile is dictated by three key features: its acidic nature, its physical form as a powder, and the electrophilic reactivity of the sulfonyl fluoride group.

  • Severe Corrosivity: Like many benzoic acid derivatives, this compound is acidic and corrosive. Direct contact can cause severe skin burns and serious eye damage.

  • Respiratory Irritation: As a fine powder, the compound poses an inhalation hazard.[1][2] Inhaling the dust can lead to significant irritation of the respiratory tract.[3][4][5]

  • Covalent Reactivity: The sulfonyl fluoride (-SO₂F) group is a key functional moiety. While more stable to hydrolysis than its chloride counterpart, it is designed to react with nucleophilic residues in proteins, such as lysine or tyrosine.[6][7] This reactivity, while useful in experiments, means the compound can covalently modify your own proteins if handled improperly. Therefore, it must be treated as more than just a simple corrosive; it is an active biological probe.

GHS Hazard Summary
PictogramGHS ClassificationHazard Statement
alt text Skin Corrosion / IrritationH314: Causes severe skin burns and eye damage.
alt text Serious Eye Damage / IrritationH319: Causes serious eye irritation.[3][4]
Specific Target Organ ToxicityH335: May cause respiratory irritation.[3][4]
Acute Oral ToxicityH302: Harmful if swallowed.[1]

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical barrier between the researcher and the chemical. The following PPE is mandatory for all work involving 3-Bromo-4-(fluorosulfonyl)benzoic acid.

PPE Selection Protocol for Handling 3-Bromo-4-(fluorosulfonyl)benzoic Acid

PPE_Selection_Workflow cluster_prep Phase 1: Preparation & Risk Assessment cluster_ppe Phase 2: PPE Selection Start Begin Task (e.g., Weighing, Synthesis) Assess_Task Assess Task Risks Start->Assess_Task Is_Solid Is_Solid Assess_Task->Is_Solid Goggles Mandatory: Chemical Splash Goggles Assess_Task->Goggles Lab_Coat Mandatory: Flame-Resistant Lab Coat Assess_Task->Lab_Coat Gloves Mandatory: Double Nitrile Gloves Assess_Task->Gloves Is_Splash Is_Splash Is_Solid->Is_Splash Fume_Hood Mandatory: Work in Chemical Fume Hood Is_Solid->Fume_Hood Yes (Dust Hazard) Face_Shield Additional PPE: Face Shield (over goggles) Is_Splash->Face_Shield Yes (Splash Hazard) Apron Additional PPE: Chemical-Resistant Apron Is_Splash->Apron Yes (Splash Hazard) End Task Execution Fume_Hood->End Proceed with Task Goggles->End Proceed with Task Lab_Coat->End Proceed with Task Gloves->End Proceed with Task Face_Shield->End Proceed with Task Apron->End Proceed with Task

Caption: PPE selection workflow based on task-specific risks.

  • Hand Protection: For incidental contact, such as handling a sealed container, a single pair of nitrile gloves is sufficient. For any direct handling, including weighing the solid or working with solutions, double-gloving with nitrile gloves is mandatory .[8] If a glove becomes contaminated, remove the outer glove immediately, dispose of it, and replace it. For extended handling or large volumes, consider using neoprene or butyl rubber gloves over an inner nitrile glove, as they offer superior protection against corrosive materials.[9][10]

  • Eye and Face Protection: Standard safety glasses are insufficient . Chemical splash goggles that form a seal around the eyes are required at all times.[11] For any procedure with a risk of splashing (e.g., transferring solutions, cleaning glassware), a face shield must be worn over the chemical splash goggles.[8][9]

  • Body Protection: A standard flame-resistant laboratory coat must be worn and fully buttoned.[11] For tasks involving larger quantities (>1 g) or a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[8][10] Long pants and closed-toe shoes are required for all laboratory work.[8]

  • Respiratory Protection: All handling of solid 3-Bromo-4-(fluorosulfonyl)benzoic acid that could generate dust must be performed inside a certified chemical fume hood.[10][11] This engineering control is the primary method for preventing respiratory exposure.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedure for weighing the solid compound and preparing a stock solution.

A. Preparation (Inside the Chemical Fume Hood)

  • Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Cover the work surface with absorbent, plastic-backed paper.

  • Assemble all necessary equipment: anti-static weigh boat, spatulas, beaker for the solution, graduated cylinder for the solvent, and a labeled waste container.

  • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[8][9]

B. Donning PPE

  • Put on the inner pair of nitrile gloves.

  • Don your lab coat and chemical-resistant apron (if required).

  • Put on chemical splash goggles and a face shield (if required).

  • Put on the outer pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.

C. Weighing and Solution Preparation

  • Carefully open the container of 3-Bromo-4-(fluorosulfonyl)benzoic acid, avoiding any puff of powder.

  • Use a clean spatula to carefully transfer the desired amount of solid to the weigh boat. Minimize the height from which the powder is dropped to prevent dust formation.

  • Once the desired mass is obtained, securely close the primary container.

  • Slowly add the weighed solid to your solvent in the beaker. Do not add solvent directly to the dry powder in the weigh boat.

  • Stir the solution until the solid is fully dissolved.

D. Doffing PPE

  • Remove the outer pair of gloves and dispose of them in the designated solid waste container.

  • Remove the face shield and apron (if used).

  • Remove the lab coat.

  • Remove the chemical splash goggles.

  • Remove the inner pair of gloves and wash your hands thoroughly with soap and water.[2][4]

Disposal Plan: Managing Hazardous Waste

All materials contaminated with 3-Bromo-4-(fluorosulfonyl)benzoic acid are considered hazardous waste.

  • Solid Waste: Used weigh boats, contaminated gloves, and absorbent paper should be placed in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) department in accordance with local and federal regulations.[2][4][5] Do not pour any material down the drain.

Emergency Procedures: Immediate and Correct Response

In all cases of exposure, seek immediate medical attention after initiating first aid.

  • Skin Contact: Immediately go to the nearest safety shower and flush the affected area with copious amounts of water for at least 15 minutes.[9] While flushing, remove any contaminated clothing.[2][4]

  • Eye Contact: Immediately proceed to an eyewash station and flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][4][9]

  • Inhalation: Move the affected person to fresh air immediately.[2][4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water and call a poison control center or physician immediately.[2]

  • Spills:

    • Small Spill (in a fume hood): Ensure your PPE is intact. Cover the spill with a neutralizer for acids, such as sodium bicarbonate. Once neutralized, use an inert absorbent material to clean it up. Place all contaminated materials in a sealed hazardous waste container.

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert others. Close the laboratory doors and contact your institution's EHS or emergency response team immediately.

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with 3-Bromo-4-(fluorosulfonyl)benzoic acid, ensuring a safe environment for groundbreaking research.

References

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